1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde physical and chemical properties
An In-Depth Technical Guide to 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist This technical guide provides a compre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physical and chemical properties, a plausible synthetic route, and its potential therapeutic applications.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of clinically approved drugs and investigational molecules.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, and antidepressant activities.[1][4][5]
The subject of this guide, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, incorporates a cyclobutyl group, which can enhance metabolic stability and lipophilicity, and a carbaldehyde functional group, a versatile handle for further chemical modifications.
Physicochemical Properties
Detailed experimental data for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is not extensively available in public literature, suggesting its status as a relatively novel compound. However, based on available data for this and structurally related compounds, we can summarize its key properties.
Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][7][8] This reaction involves the formylation of an active methylene group using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). A plausible synthetic route for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is outlined below.
Crystal structure and X-ray crystallography of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The precise three-dimensional arrangement of atoms, dictated by the crystal structure, is fundamental to understanding structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a novel pyrazole derivative, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. We will detail the experimental protocols, from chemical synthesis to final structure refinement, explaining the causality behind key methodological choices and providing insights for researchers in drug discovery and materials science.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][6] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of physicochemical properties and biological targets.[1] The introduction of a carbaldehyde group at the 5-position creates a versatile chemical handle for further synthetic elaboration, making pyrazole-5-carbaldehydes valuable intermediates.[7][8]
Determining the single-crystal X-ray structure of these molecules provides definitive proof of constitution and conformation.[9] This structural data is invaluable for:
Understanding Molecular Conformation: Elucidating the preferred spatial arrangement of substituents, such as the cyclobutylmethyl group.
Analyzing Intermolecular Interactions: Identifying hydrogen bonds, π-stacking, and other non-covalent interactions that govern crystal packing and can influence solid-state properties like solubility and stability.
Structure-Based Drug Design: Providing precise atomic coordinates for computational modeling and docking studies to predict and rationalize binding to biological targets.[5]
This guide serves as a detailed protocol and analysis framework for obtaining and interpreting the crystal structure of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a representative member of this important class of compounds.
Synthesis and Crystallization
The journey from starting materials to a publication-quality crystal structure begins with robust synthesis and meticulous crystallization.
Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
The target compound is efficiently synthesized via a two-step process involving N-alkylation followed by formylation. The Vilsmeier-Haack reaction is the method of choice for formylating the electron-rich pyrazole ring, typically at the C4 or C5 position.[10][11][12]
Navigating the Safety Profile of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anticipated safety considerations for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. In the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated safety considerations for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related pyrazole-based compounds to offer a robust framework for safe handling, storage, and emergency procedures. The insights provided are grounded in established principles of chemical safety and are intended to empower researchers to conduct their work with a high degree of caution and preparedness.
Hazard Identification and Classification
Based on the analysis of analogous pyrazole derivatives, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is anticipated to present the following hazards.
Primary Concerns:
Skin and Eye Irritation: A consistent finding across various pyrazole-based compounds is their potential to cause skin and serious eye irritation.[1][2][3] Direct contact with the skin may lead to redness and irritation, while eye contact could result in more severe damage.[2]
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]
Acute Toxicity: Some related compounds exhibit acute toxicity if swallowed, inhaled, or in contact with skin.[1]
GHS Hazard Classification (Anticipated):
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)
3
H335: May cause respiratory irritation
It is crucial to handle this compound as if it possesses all the hazards identified for its close structural analogs until specific toxicological data becomes available.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde:
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact. Standard laboratory safety glasses are not sufficient.
Skin Protection:
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.
Lab Coat: A flame-resistant lab coat should be worn at all times to protect from skin contact.
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.
Avoid Inhalation: Do not breathe dust, fumes, or vapors.
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
Inert Atmosphere: For long-term stability and to prevent potential reactions with air or moisture, consider storing and handling the compound under an inert atmosphere (e.g., argon or nitrogen).[4]
Storage
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4]
Temperature: Store in a cool, dry place. Some related compounds recommend refrigeration.[3]
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][3]
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[2][3]
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Caption: Decision tree for emergency first-aid response to exposure.
Accidental Release Measures
Small Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Large Spills: For large spills, evacuate the area and prevent further dispersal of the material. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a designated waste container.
Physical and Chemical Properties
While specific data for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is not available, related pyrazole-carbaldehydes are typically solids or liquids at room temperature.[4][5]
Property
Anticipated Value/Range
Physical State
Solid or Liquid
Color
Colorless to light yellow
Odor
No data available
Solubility
Likely soluble in organic solvents
Stability and Reactivity
Stability: The compound is expected to be stable under normal laboratory conditions.
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Toxicological and Ecological Information
Toxicological Data: No specific toxicological data is available for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. Based on related compounds, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[1]
Ecological Data: No specific ecological data is available. It is important to prevent the release of this compound into the environment.
Disposal Considerations
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter the sewer system or waterways.
References
Tokyo Chemical Industry. (2025). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
Chemical Substance Information. 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid.
Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
Fisher Scientific. (2011). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Phenyl-1H-pyrazole-5-carbaldehyde.
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde.
A Technical Guide to the Toxicity and Safe Handling of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for a Novel Pyrazole Derivative The landscape of drug discovery and chemical synthesis is perpetually expanding, introduci...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap for a Novel Pyrazole Derivative
The landscape of drug discovery and chemical synthesis is perpetually expanding, introducing novel molecules with unique potential. 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde represents one such compound at the frontier of research. As a functionalized pyrazole, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities and applications in medicinal chemistry and agriculture.[1][2] However, with novelty comes the challenge of incomplete information.
This guide addresses the critical need for a robust safety and handling framework for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. It must be explicitly stated that, as of the date of this document, specific, comprehensive toxicological studies and a dedicated Safety Data Sheet (SDS) for this exact molecule are not available in the public domain.[3] This is a common scenario for new chemical entities (NCEs) in the research and development phase.
Therefore, this whitepaper employs a foundational principle of chemical safety: extrapolation from structurally analogous compounds . The guidance herein is synthesized from established safety data for a variety of pyrazole-based molecules, including other pyrazole-carbaldehydes and related derivatives. This approach provides a scientifically grounded and cautious framework for handling, allowing researchers to proceed with an informed understanding of the potential hazards and the necessary controls to mitigate them.
Section 1: The Pyrazole Scaffold - A Profile of Potential and Precaution
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a core structure in many pharmacologically active compounds.[1][4] Its derivatives have been investigated for a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][5] However, this biological activity also necessitates a careful approach to safety. Some pyrazole derivatives have been shown to exhibit toxicity; for instance, certain 1-methyl-1H-pyrazole-5-carboxamides demonstrated acute toxicity in rodent models, linked to the inhibition of mitochondrial respiration.[6] This underscores the principle that biological activity in a therapeutic context can translate to toxicity in an occupational setting if exposure is not controlled.
Predicted Physicochemical Properties
While experimental data for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is scarce, computational predictions provide a preliminary profile.[3]
Note: These values are computationally predicted and should be used for guidance only pending experimental verification.
Section 2: Hazard Identification and Risk Assessment
Based on the hazard classifications of analogous pyrazole derivatives, a risk assessment for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde should assume the potential for the following hazards.
Summary of Hazards from Analogous Pyrazole Compounds
The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and eye contact. Ingestion is considered an unexpected route of exposure in a controlled laboratory setting.[9][14]
Risk Assessment Workflow
A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow provides a structured approach.
Caption: A systematic workflow for conducting a risk assessment.
Section 3: Hierarchy of Controls - A Multi-Layered Safety Approach
The most effective way to manage risk is through a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures (elimination) over the least effective (PPE).
Caption: The hierarchy of controls, from most to least effective.
For 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, the focus will be on Engineering Controls , Administrative Controls , and PPE .
Engineering Controls
These are the primary physical barriers to exposure.
Chemical Fume Hood: All handling of the compound, especially weighing of solids and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][15]
Ventilation: Ensure the laboratory has adequate general ventilation.[12][16]
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
Administrative Controls
These are the work practices and procedures that reduce exposure.
Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving the compound, including weighing, dissolving, reaction setup, and cleanup.
Training: All personnel must be trained on the potential hazards, the specific SOPs, and emergency procedures before beginning work.
Restricted Access: Designate specific areas for handling the compound and limit access to authorized personnel.
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10][12] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[7][8][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10][16] A face shield may be required for tasks with a higher splash potential.
Skin Protection:
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[10][16]
Lab Coat: A fully buttoned lab coat must be worn to protect street clothes and skin.
Protective Clothing: For larger quantities or tasks with significant splash risk, additional protective clothing such as an apron may be necessary.[16]
Respiratory Protection: If engineering controls are not sufficient or during certain high-risk procedures (e.g., cleaning up a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[9] The need for respiratory protection should be determined by a formal risk assessment.
Section 4: Protocols for Safe Handling and Storage
Step-by-Step Handling Protocol
Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is being worn correctly.
Weighing (Solid): Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent the release of dust. Handle gently to minimize dust generation.
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. Keep the container covered or stoppered as much as possible.
Post-Handling: After use, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact with the outer surface.[17] Wash hands thoroughly.
Storage Requirements
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14][16]
Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[14]
Immediate and correct response to an emergency is critical.
Exposure Response
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or if they feel unwell, seek medical attention.[9][10][16]
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][16] If skin irritation occurs or persists, get medical advice.[7][9]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[7][9][10]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[16]
Spill and Leak Management
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated (if safe to do so).
Control: Prevent further spillage if it is safe to do so.[16]
Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[14][15] Do not let the chemical enter drains.[15][16]
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to the appropriate safety personnel.
Section 6: Waste Disposal
All waste materials (unwanted compound, contaminated absorbents, used PPE) must be considered hazardous waste.
Collect waste in suitable, closed, and properly labeled containers.
Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[9][10] Do not dispose of down the drain or with general trash.
Conclusion
While 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a compound with limited specific safety data, a robust safety protocol can be effectively established by analyzing the hazards of its chemical class. The core principles of chemical safety—understanding potential hazards, conducting a thorough risk assessment, implementing a hierarchy of controls, and preparing for emergencies—remain paramount. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle this novel compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their research.
References
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE.
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1-Phenyl-1H-pyrazole-5-carbaldehyde.
TCI Chemicals. (2025, November 5). SAFETY DATA SHEET: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.
Fisher Scientific. (2025, December 18).
NextSDS. (n.d.). 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
Cayman Chemical. (2025, November 17). Safety Data Sheet: diABZI STING Agonist-1 (tautomer).
O'Dwyer, P. J., King, S. A., Plowman, J., Grieshaber, C. K., Hoth, D. F., & Leyland-Jones, B. (1988). Pyrazole: preclinical reassessment.
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
PubChemLite. (n.d.). 1-(cyclobutylmethyl)-1h-pyrazole-5-carbaldehyde. Retrieved from [Link]
Zhang, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 4038-4049.
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
AK Scientific, Inc. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)
Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6487.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: α-tert-Butyl-β-(4-chlorobenzyl)-1H-1,2,4- triazole-1-ethanol.
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
The Strategic Role of Pyrazole-5-Carbaldehyde Derivatives in Early-Stage Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the pyrazole ring has cemented its status as a privileged scaffold, heavily featured in FDA-approved drugs ranging from COX-2 inhibitors (Celecoxib) to ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazole ring has cemented its status as a privileged scaffold, heavily featured in FDA-approved drugs ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Ruxolitinib). Within this chemical space, pyrazole-5-carbaldehyde and its C-3/C-5 derivatives have emerged as highly versatile, reactive building blocks for hit-to-lead optimization[1]. As a Senior Application Scientist, I have observed firsthand how the unique stereoelectronic properties of the C-5 aldehyde group enable rapid diversification into complex, biologically active molecular hybrids. This technical guide explores the mechanistic rationale, self-validating synthetic workflows, and pharmacological applications of pyrazole-5-carbaldehyde derivatives in early-stage drug discovery.
Mechanistic Rationale: The Pyrazole-5-Carbaldehyde Pharmacophore
The utility of 1 stems from their dual nature: they are both robust structural anchors and highly reactive electrophilic centers[1].
Hydrogen Bonding & Bioisosterism: The adjacent nitrogen atoms in the pyrazole core act as potent hydrogen-bond donors and acceptors, mimicking peptide bonds and interacting favorably with kinase hinge regions and enzyme active sites.
Electrophilic Hub: The C-5 carbaldehyde is highly susceptible to nucleophilic attack. This allows for rapid functionalization via Knoevenagel condensations, Schiff base formations, and multicomponent reactions (MCRs), facilitating the generation of vast combinatorial libraries for high-throughput screening.
Core Synthetic Methodologies & Workflows
To harness the potential of these derivatives, robust and scalable synthetic routes are mandatory. Below are two field-proven protocols designed with built-in causality and self-validation mechanisms.
Synthesis of the Core: Flow Lithiation & Formylation
While the classical Vilsmeier-Haack reaction is a staple for formylating electron-rich pyrazoles, modern industrial scale-ups often employ directed ortho-metalation (DoM) or flow lithiation for precise regiocontrol, particularly for trifluoromethylated derivatives.
Protocol 1: Continuous Flow Lithiation and DMF Trapping of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Causality: Utilizing continuous flow for the lithiation of pyrazoles with n-BuLi ensures rapid heat dissipation and prevents the formation of undesired regioisomers. Trapping the lithiated intermediate with N,N-dimethylformamide (DMF) provides the C-5 carbaldehyde with high atom economy[2].
Step-by-Step Methodology:
Preparation: Prepare a 1.0 M solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF and a separate 2.2 M solution of DMF in THF[2].
Flow Lithiation: Pump the pyrazole solution and n-BuLi (1.1 equiv) through a T-mixer at -20 °C with a residence time of 30 seconds. Validation: The rapid generation of the organolithium species is highly exothermic; maintaining -20 °C prevents decomposition.
Electrophilic Trapping: Introduce the DMF solution into the flow stream via a second T-mixer, allowing a residence time of 2 minutes at 0 °C.
Quenching & Isolation: Direct the product stream into a flask containing saturated aqueous NH₄Cl. Validation: The quench hydrolyzes the hemiaminal intermediate to the aldehyde. Extract with MTBE, wash with brine, and concentrate.
Yield: This continuous process yields the target 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in 57–78% yield with a productivity of up to 152 g/h[2].
MCRs are the gold standard for generating complex 3[3].
Protocol 2: One-Pot Synthesis of Pyran-Linked Hybrids
Causality: Combining a phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, and malononitrile in the presence of L-proline. L-proline acts as a bifunctional organocatalyst; its secondary amine forms a reactive iminium ion with the aldehyde (lowering the activation energy), while its carboxylic acid facilitates proton transfer during the Knoevenagel condensation[3].
Step-by-Step Methodology:
Initialization: In a round-bottom flask, combine 1 equiv of 1H-pyrazole-5-carbaldehyde, 1 equiv of phthalazinone derivative, and 1 equiv of malononitrile in absolute ethanol[3].
Catalysis: Add 10 mol% L-proline. Validation: L-proline is completely soluble in ethanol, ensuring homogeneous catalysis.
Reflux & Monitoring: Heat the mixture to reflux (78 °C). Monitor via TLC (Hexane:EtOAc 7:3). Validation: As the cascade reaction (Knoevenagel condensation followed by Michael addition and cyclization) proceeds, the solubility of the growing complex decreases.
Isolation: The product spontaneously precipitates out of the hot ethanol. Cool to room temperature, filter the solid, and wash with cold ethanol to afford the pure hybrid in 84–88% yield[3].
Fig 1. Synthetic divergence of pyrazole-5-carbaldehyde into therapeutic scaffolds.
Pharmacological Profiling & Target Engagement
Oncology: Apoptosis & Cytotoxicity
Pyrazole-5-carbaldehydes are frequently converted into4 via Claisen-Schmidt condensation (using NaOH in ethanol)[4]. These α,β-unsaturated ketones act as Michael acceptors, covalently binding to cysteine residues on target proteins within cancer cells, thereby inducing DNA fragmentation and triggering apoptotic pathways[4]. Similarly, the pyran-linked phthalazinone-pyrazole hybrids synthesized via MCR have demonstrated potent cytotoxicity against lung and cervical carcinoma cell lines[3].
Inflammation: Dual COX/LOX Inhibition
The pyrazole core is a well-documented bioisostere for targeting the arachidonic acid cascade. Specific5, effectively blocking the synthesis of leukotrienes, which are primary mediators in allergic and respiratory diseases like asthma[5]. By tuning the substituents on the C-5 position, researchers can achieve dual inhibition of both COX-2 and 5-LOX, providing a synergistic anti-inflammatory effect while mitigating the gastrointestinal toxicity typically associated with traditional NSAIDs.
Fig 2. Dual inhibition of COX-2 and 5-LOX pathways by pyrazole derivatives.
Quantitative Structure-Activity Metrics
The translation of pyrazole-5-carbaldehyde from a raw chemical intermediate to a bioactive lead is best understood through quantitative metrics. The table below summarizes the synthetic efficiency and biological potency of key derivatives discussed in recent literature.
Pyrazole-5-carbaldehydes are not merely passive intermediates; they are dynamic, programmable nodes in the drug discovery pipeline. By leveraging their unique electrophilic properties through optimized, self-validating synthetic workflows—such as continuous flow lithiation and one-pot multicomponent reactions—medicinal chemists can rapidly access vast areas of biologically relevant chemical space. Whether targeting aggressive carcinomas via apoptotic pathways or managing chronic inflammation through 5-LOX inhibition, the pyrazole-5-carbaldehyde scaffold remains an indispensable tool for the modern application scientist.
References
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review
Source: ResearchGate
URL:1
Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies
Source: NIH / PMC (Frontiers in Chemistry)
URL:3
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies
Source: NIH / PMC
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Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles
Source: ACS Publications
URL:2
US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors
Source: Google Patents
URL:5
Thermodynamic stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an act...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a representative heterocyclic compound belonging to the versatile pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry for their broad pharmacological activities. This document details the theoretical underpinnings of its stability, rigorous experimental protocols for its evaluation—including thermal analysis and forced degradation studies—and an analysis of potential degradation pathways. The insights and protocols herein are designed to equip researchers with the necessary tools to conduct robust stability assessments, ensuring the development of safe and reliable pharmaceutical products.
Introduction: The Critical Role of Stability in Drug Viability
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a molecule of interest due to its core pyrazole scaffold, a privileged structure in modern medicinal chemistry. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile framework for designing potent therapeutic agents. The stability of such a molecule is not an academic curiosity but a fundamental parameter that dictates its journey from a laboratory curiosity to a clinical candidate. A comprehensive understanding of a compound's intrinsic stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).
Stability testing provides crucial evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. This data is foundational for establishing a re-test period or shelf life and recommending appropriate storage conditions. For a molecule like 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, instabilities could manifest as the oxidation of the aldehyde group, cleavage of the cyclobutylmethyl substituent, or degradation of the pyrazole ring itself, potentially leading to loss of potency or the formation of toxic byproducts.
This guide, therefore, adopts the perspective of a senior application scientist to not only present the "what" and "how" of stability testing but also the critical "why" that informs experimental design and data interpretation.
Theoretical Framework for Stability Assessment
The inherent stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is dictated by its molecular structure. The pyrazole ring is an aromatic system, which confers a significant degree of chemical robustness. The primary points of potential vulnerability are the exocyclic functional groups: the carbaldehyde and the N-cyclobutylmethyl substituent.
Pyrazole Core: The aromaticity of the pyrazole ring makes it relatively resistant to degradation under mild conditions. However, extreme pH or temperature can potentially lead to ring-opening.
Carbaldehyde Group: Aldehydes are susceptible to oxidation, which would convert the -CHO group to a carboxylic acid (-COOH). This is a primary degradation pathway to investigate.
N-Cyclobutylmethyl Group: The N-alkyl bond is generally stable. However, under photolytic stress, radical-mediated cleavage could be a possibility.
Computational methods, while not detailed here, can provide initial estimates of bond dissociation energies and reaction enthalpies for potential degradation reactions, offering a theoretical guide for subsequent experimental work.
Experimental Evaluation of Thermodynamic Stability
A multi-pronged experimental approach is essential for a thorough stability assessment. The primary techniques employed are thermal analysis (DSC and TGA) for intrinsic thermal stability and forced degradation studies to probe chemical stability under stress.
Thermal Analysis: Probing Intrinsic Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid-state stability of a compound. They provide data on melting, decomposition, and the energy changes associated with these processes.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). A sharp, high-temperature melting point is often indicative of a pure and thermally stable crystalline solid.
Experimental Protocol: DSC Analysis
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde into a standard aluminum DSC pan. Crimp-seal the pan.
Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature (Td), which signifies the point of significant thermal degradation.
Experimental Protocol: TGA Analysis
Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (T5%).
Table 1: Representative Thermal Analysis Data
Parameter
Value
Interpretation
Melting Point (Tm) - DSC
155 °C
Indicates a crystalline solid with moderate thermal stability.
Enthalpy of Fusion (ΔHfus)
28 kJ/mol
Provides insight into the lattice energy of the crystal.
Decomposition Temp (T5%) - TGA
260 °C
Suggests the compound is stable up to this temperature before significant degradation begins.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing in pharmaceutical development. They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC). The goal is to achieve a target degradation of 5-20%.
Workflow for Stability Assessment
The overall process involves a systematic evaluation, starting from intrinsic stability and moving to stress testing to build a complete stability profile.
Caption: Workflow for Thermodynamic Stability Assessment.
General Protocol for Forced Degradation
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature.
Thermal Degradation: Expose the solid compound to dry heat at 80°C.
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours).
Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to halt the degradation reaction.
Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Table 2: Representative Forced Degradation Data (HPLC Analysis)
Stress Condition
Time (hr)
Assay of Parent (%)
% Degradation
Major Degradant Peak (RT, min)
Control (T=0)
0
99.8
0.0
-
0.1 M HCl, 60°C
24
95.2
4.6
3.5
0.1 M NaOH, 60°C
24
88.7
11.1
4.2
3% H₂O₂, RT
24
82.5
17.3
5.8
Thermal (80°C)
48
98.1
1.7
-
Photolytic (ICH Q1B)
-
93.4
6.4
6.1
The results indicate susceptibility to oxidative, alkaline, and photolytic degradation, with relative stability under acidic and thermal stress.
Potential Degradation Pathways
Based on the forced degradation results and the chemical nature of the molecule, several degradation pathways can be postulated. The identification of degradant structures using techniques like LC-MS/MS is a critical next step.
Caption: Postulated Degradation Pathways.
Pathway A (Oxidation): The most probable degradation pathway is the oxidation of the aldehyde moiety to the corresponding carboxylic acid. This is a common transformation for aldehydes and is consistent with the significant degradation observed under oxidative stress.
Pathway B (Hydrolysis): Under strong alkaline conditions, nucleophilic attack on the pyrazole ring could potentially lead to ring-opening products, although pyrazoles are generally stable.
Pathway C (Photolysis): High-energy UV light could induce homolytic cleavage of the N-CH₂ bond, leading to the formation of a cyclobutylmethyl radical and the de-alkylated pyrazole core.
Conclusion and Strategic Implications
The thermodynamic stability assessment of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde reveals a compound with good intrinsic thermal stability but with clear vulnerabilities to oxidative, alkaline, and photolytic degradation. This profile is typical for a molecule containing an aldehyde functional group.
Key strategic takeaways for drug development professionals include:
Formulation Development: The formulation should be designed to protect the compound from light and oxygen. The inclusion of antioxidants and the use of opaque, airtight packaging would be critical. The pH of any liquid formulation should be maintained in a neutral to slightly acidic range to avoid base-catalyzed degradation.
Analytical Method Development: The stability-indicating HPLC method must be capable of resolving the parent compound from its carboxylic acid derivative (oxidative degradant) and any potential photolytic byproducts.
Storage and Handling: The compound should be stored in well-sealed containers, protected from light, and in a controlled environment to ensure its long-term stability.
By integrating this comprehensive stability assessment early in the development process, researchers can proactively mitigate risks, design robust formulations, and ensure the quality, safety, and efficacy of the final drug product.
References
A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). Onyx Scientific. Retrieved from [Link]
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 13(7), 160-168. Retrieved from [Link]
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Guideline on Photostability Testing of New Active Substances and Medicinal Products (Q1B). (n.d.). IKEV. Retrieved from [Link]
Singh, R., & Rehman, Z. U. (2012). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Journal of Taibah University Medical Sciences, 7(1), 37-45. Retrieved from [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. Retrieved from [Link]
PharmaGrowthHub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]
Protocols & Analytical Methods
Method
A Versatile and Regioselective Route for the Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Derivatives
An Application Note and Protocol for Researchers Abstract 1-Substituted pyrazole-5-carbaldehydes are highly valuable heterocyclic building blocks, serving as key precursors in the development of pharmaceuticals and agroc...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Abstract
1-Substituted pyrazole-5-carbaldehydes are highly valuable heterocyclic building blocks, serving as key precursors in the development of pharmaceuticals and agrochemicals. Their utility stems from the dual reactivity of the pyrazole core and the aldehyde functionality, which allows for extensive molecular diversification. This application note presents a detailed, two-step synthetic route for the preparation of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. The strategy focuses on an initial N-alkylation of the pyrazole ring, followed by a highly regioselective C5-formylation via directed ortho-metalation. We provide in-depth protocols, mechanistic insights, and troubleshooting guidance to enable researchers to reliably synthesize this and related derivatives for applications in drug discovery and materials science.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2] The introduction of a carbaldehyde group, particularly at the C5 position, transforms the pyrazole into a versatile intermediate, enabling a wide array of subsequent chemical transformations such as reductive amination, Wittig reactions, and condensations.[3]
The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde presents a distinct challenge: controlling regioselectivity during the two key bond formations—the N1-alkylation and the C5-formylation.
N-Alkylation: The alkylation of an unsubstituted pyrazole with an alkyl halide can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[4][5]
C-Formylation: Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, typically direct the formyl group to the C4 position on a 1-substituted pyrazole ring due to electronic factors.[6][7]
To overcome these challenges, we present a robust two-step strategy that ensures high regioselectivity at each stage. The overall synthetic pathway is outlined below.
Figure 1: Overall synthetic scheme for the target compound.
This approach involves first synthesizing the N1-alkylated pyrazole intermediate, which is then subjected to directed ortho-metalation using a strong base (n-butyllithium). The resulting C5-lithiated species is a powerful nucleophile that reacts selectively with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired 5-carbaldehyde derivative.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole
This protocol details the base-mediated N-alkylation of pyrazole. The choice of a carbonate base in a polar aprotic solvent provides a reliable method for this transformation, though chromatographic purification is necessary to isolate the desired N1-regioisomer from the N2-byproduct.[8]
Figure 2: Experimental workflow for N-alkylation.
Materials and Reagents:
Reagent/Material
Quantity (for 10 mmol scale)
Purpose/Notes
Pyrazole
681 mg (1.0 eq)
Starting heterocycle
(Bromomethyl)cyclobutane
1.64 g (11 mmol, 1.1 eq)
Alkylating agent
Potassium Carbonate (K₂CO₃)
2.07 g (15 mmol, 1.5 eq)
Base; must be finely powdered and dry
N,N-Dimethylformamide (DMF)
20 mL
Anhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)
~150 mL
Extraction solvent
Deionized Water
~100 mL
Quenching and washing
Brine (Saturated NaCl)
~50 mL
Washing
Anhydrous Sodium Sulfate (Na₂SO₄)
~5 g
Drying agent
Silica Gel
As needed
Stationary phase for chromatography
Step-by-Step Procedure:
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq) and finely powdered anhydrous potassium carbonate (1.5 eq). Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension vigorously for 15 minutes at room temperature.
Alkylation: Add (bromomethyl)cyclobutane (1.1 eq) dropwise to the suspension using a syringe.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed (typically 12-24 hours). The N1 and N2 products will appear as new, higher-Rf spots.
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic extracts and wash with brine (50 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The N1-isomer, 1-(cyclobutylmethyl)-1H-pyrazole, is typically the less polar and major product, eluting before the N2-isomer.
Characterization: Combine the fractions containing the pure N1-product and remove the solvent in vacuo to yield a colorless oil. Characterize by NMR and MS to confirm structure and purity.
Protocol 2: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
This protocol uses directed ortho-metalation, a powerful technique for regioselective functionalization of heterocycles. The N1-substituent directs the lithium-halogen exchange to the adjacent C5 position. Extreme caution is required: n-Butyllithium is pyrophoric and all steps must be performed under strictly anhydrous and inert conditions.
Figure 3: Experimental workflow for C5-formylation.
Materials and Reagents:
Reagent/Material
Quantity (for 5 mmol scale)
Purpose/Notes
1-(Cyclobutylmethyl)-1H-pyrazole
751 mg (1.0 eq)
Substrate from Protocol 1
n-Butyllithium (n-BuLi)
2.2 mL of 2.5 M in hexanes
Strong base for lithiation; PYROPHORIC
N,N-Dimethylformamide (DMF)
548 mg (1.5 eq)
Anhydrous, formylating agent
Tetrahydrofuran (THF)
25 mL
Anhydrous solvent
Saturated Aqueous NH₄Cl
~20 mL
Quenching agent
Ethyl Acetate (EtOAc)
~100 mL
Extraction solvent
Deionized Water & Brine
~50 mL each
Washing
Anhydrous Sodium Sulfate (Na₂SO₄)
~5 g
Drying agent
Dry Ice / Acetone
As needed
For -78 °C cooling bath
Step-by-Step Procedure:
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a stir bar, a thermometer, and a septum under a positive pressure of nitrogen or argon.
Substrate Addition: Add a solution of 1-(cyclobutylmethyl)-1H-pyrazole (1.0 eq) in anhydrous THF (25 mL) to the flask via syringe.
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the solution at -78 °C for 1 hour.
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the stirred solution at -78 °C. After the addition is complete, stir the reaction mixture for an additional 2 hours, allowing the cooling bath to expire and the reaction to slowly warm to 0 °C.
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Caution: This can be exothermic.
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3 x 35 mL).
Washing and Drying: Combine the organic extracts and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate gradient) to yield 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde as a pale yellow oil or solid.
Characterization: Confirm the structure, purity, and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet at ~9.8 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.
1. Ensure K₂CO₃ is anhydrous and finely powdered. Consider using a stronger base like NaH (use with caution) or a more soluble base like Cs₂CO₃.[8]2. Use a more reactive halide (e.g., (iodomethyl)cyclobutane). Increase reaction temperature to 50-60 °C.
Poor N1/N2 selectivity (Protocol 1)
The reaction conditions (solvent, base, temperature) can influence the regioisomeric ratio.
While difficult to control completely, polar aprotic solvents like DMF or DMSO generally favor N1 alkylation.[8] Meticulous chromatography is the most reliable method for separation.
No reaction in C5-formylation (Protocol 2)
1. Inactive n-BuLi.2. Presence of moisture or other electrophilic impurities.
1. Titrate the n-BuLi solution before use to confirm its molarity.2. Ensure all glassware is rigorously flame-dried and the reaction is run under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents.
Low yield in C5-formylation (Protocol 2)
1. Incomplete lithiation.2. Protonation of the lithiated intermediate before formylation.
1. Extend the lithiation time at -78 °C to 1.5-2 hours.2. Ensure the DMF is strictly anhydrous. Add the DMF quench at -78 °C without allowing the reaction to warm.
Conclusion
The synthetic route detailed in this application note provides a reliable and highly regioselective method for producing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. By addressing the key challenges of N-alkylation and C-formylation through strategic selection of reagents and reaction conditions, this guide empowers researchers to access this valuable building block and its derivatives. The protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compounds for further investigation in medicinal chemistry and related fields.
References
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Patel, H., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.[9]
Fadila, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[10]
Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]1]
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc.[2]
El-Malah, A. A., et al. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. Arkivoc.[3]
Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles. Retrieved from 4]
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]6]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[11]
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
Sciforum. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Retrieved from [Link]5]
Application Note: 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde as a Versatile Building Block for Medicinal Chemistry
Abstract This document provides a comprehensive technical guide on the applications of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block for drug discovery and development. We presen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide on the applications of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block for drug discovery and development. We present its synthesis, key physicochemical properties, and detailed protocols for its derivatization through foundational medicinal chemistry reactions. The strategic incorporation of the cyclobutylmethyl group at the N-1 position of the pyrazole ring offers a unique combination of metabolic stability and lipophilicity, making it an attractive scaffold for exploring chemical space. The C-5 carbaldehyde functionality serves as a versatile synthetic handle for generating diverse compound libraries. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their discovery programs.
Introduction: The Strategic Value of the Scaffold
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable pharmacological properties.[1][2] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.
The subject of this guide, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, combines three key features of strategic interest:
The Pyrazole Core: A stable, aromatic heterocycle known for its role in a wide array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3][4]
The N-1 Cyclobutylmethyl Group: This substituent provides a distinct three-dimensional profile compared to more common alkyl or aryl groups. The cyclobutyl moiety can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell permeability. Its non-planar structure can also enable unique vector orientations for probing deep hydrophobic pockets within target proteins.
The C-5 Carbaldehyde: An exceptionally versatile functional group that serves as an electrophilic center for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[5] This allows for the systematic and efficient generation of diverse derivatives for structure-activity relationship (SAR) studies.
This application note details the synthesis of this building block and provides robust, field-tested protocols for its use in key synthetic transformations central to modern drug discovery.
Synthesis of the Building Block
The most reliable and scalable method for synthesizing pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This one-pot formylation reaction utilizes a pre-formed hydrazone as the key intermediate. The overall synthetic workflow is efficient and proceeds from readily available starting materials.
Figure 1: General workflow for the synthesis of the title compound.
Protocol 2.1: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Rationale: This procedure follows the classic Vilsmeier-Haack cyclization-formylation pathway. An appropriate hydrazone is treated with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide), which drives the formation of the pyrazole ring and installs the aldehyde at the C-5 position.[8]
Materials:
Acetone cyclobutylmethylhydrazone (1.0 eq)
Dimethylformamide (DMF, 10 volumes)
Phosphorus oxychloride (POCl₃, 3.0 eq)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution (aq.)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate/Hexanes solvent system
Procedure:
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (5 volumes) to 0 °C in an ice bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
Hydrazone Addition: Dissolve acetone cyclobutylmethylhydrazone (1.0 eq) in DMF (5 volumes) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.
Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring. Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
Extraction: Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a pale yellow oil or low-melting solid.
Note: Spectroscopic data are predicted and may vary slightly in an experimental setting.
Core Applications in Medicinal Chemistry
The C-5 aldehyde is a versatile handle for introducing molecular diversity. The following protocols outline key transformations that are fundamental to library synthesis in drug discovery.
Figure 2: Key synthetic transformations of the title compound.
Protocol 3.1: Reductive Amination
Rationale: Reductive amination is arguably the most widely used reaction in medicinal chemistry for generating amine-containing libraries.[9] It is a robust, high-yielding reaction that proceeds under mild conditions and tolerates a vast array of functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could degrade sensitive substrates.[10]
To a solution of the pyrazole aldehyde (1.0 eq) in DCE (0.1 M), add the desired amine (1.1 eq).
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added.
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the product by flash column chromatography or preparative HPLC.
Protocol 3.2: Wittig Reaction (Olefination)
Rationale: The Wittig reaction provides a reliable method for converting aldehydes into alkenes, which can serve as handles for further functionalization (e.g., Michael additions, metathesis) or as final pharmacophores.[11] The stereochemical outcome is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[12][13]
Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq)
Strong base (e.g., n-BuLi, NaH, or KHMDS, 1.1 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Suspend the phosphonium salt (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
Add the strong base (1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes.
Add a solution of the pyrazole aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by column chromatography.
Protocol 3.3: Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, cyanoacetates).[14][15] It generates electron-deficient alkenes that are valuable Michael acceptors and precursors to more complex heterocyclic systems.[16] The reaction is typically base-catalyzed, with mild bases like piperidine or ammonium acetate often being sufficient.[17][18]
Active methylene compound (e.g., malononitrile, 1.05 eq)
Base catalyst (e.g., piperidine, 0.1 eq)
Solvent (e.g., Ethanol or Toluene)
Procedure:
Dissolve the pyrazole aldehyde (1.0 eq) and the active methylene compound (1.05 eq) in ethanol.
Add a catalytic amount of piperidine (0.1 eq).
Heat the mixture to reflux and monitor by TLC. The reaction is often accompanied by the precipitation of the product and is typically complete within 1-3 hours.
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Case Study: A Hypothetical Drug Discovery Workflow
To illustrate the utility of this building block, consider a hypothetical kinase inhibitor program. The goal is to develop a selective inhibitor by exploring the solvent-exposed region of the ATP-binding site.
Figure 3: Hypothetical workflow for kinase inhibitor discovery.
In this workflow, the pyrazole core acts as a hinge-binding motif, while the cyclobutylmethyl group occupies a hydrophobic pocket. The vector extending from the C-5 position points towards the solvent-exposed region. By using reductive amination (Protocol 3.1) with a library of diverse amines (primary and secondary, cyclic and acyclic, basic and non-basic), a large chemical space can be rapidly explored to identify substituents that enhance potency and selectivity.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in Vilsmeier-Haack
Incomplete formation of Vilsmeier reagent; Impure hydrazone; Insufficient reaction time/temperature.
Ensure POCl₃ is added slowly at 0 °C; Use freshly prepared or purified hydrazone; Increase reaction time or temperature slightly (e.g., to 100 °C).
Add a catalytic amount of acetic acid; Switch to a less hindered reducing agent like NaBH₄ (in a two-step procedure); Increase reaction temperature to 40-50 °C.
Wittig reaction gives low yield
Incomplete ylide formation; Ylide decomposition; Steric hindrance at aldehyde.
Ensure anhydrous conditions; Use a stronger base or freshly titrated n-BuLi; Add the aldehyde at low temperature and warm slowly.
Difficulty removing triphenylphosphine oxide
High polarity of the desired product.
Chromatograph on silica gel using a more polar eluent system; Alternatively, use a water-soluble phosphine (e.g., TPPTS) for easier work-up.
Conclusion
1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a highly valuable and versatile building block for medicinal chemistry. Its strategic design combines a privileged heterocyclic core with a unique N-alkyl substituent that can confer desirable ADME properties. The aldehyde functionality provides a reliable entry point for a wide range of synthetic transformations, enabling the rapid generation of diverse compound libraries. The protocols outlined in this guide are robust, scalable, and directly applicable to modern drug discovery programs, facilitating the efficient exploration of chemical space in the pursuit of novel therapeutics.
References
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available at: [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Available at: [Link]
ACS Publications. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Available at: [Link]
ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available at: [Link]
PMC. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available at: [Link]
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at: [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]
ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Available at: [Link]
ScienceDirect. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Available at: [Link]
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Available at: [Link]
Google APIs. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. Available at: [Link]
INEOS OPEN. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Available at: [Link]
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
PMC. (n.d.). Experimental and Theoretical DFT Investigations in the[1][19]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Available at: [Link]
TCG Lifesciences. (n.d.). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Available at: [Link]
SpringerLink. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]
Application Note: Advanced Reductive Amination Protocols for 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols Substrate Profiling & Mechanistic Causality The compound...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Application Guide & Self-Validating Protocols
Substrate Profiling & Mechanistic Causality
The compound 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0)[1] is a highly valuable building block in modern drug discovery. The pyrazole core serves as a robust, hydrogen-bond-accepting pharmacophore, while the
N1
-cyclobutylmethyl substituent introduces significant lipophilicity and a unique spatial trajectory for structure-activity relationship (SAR) exploration.
However, functionalizing the 5-position via reductive amination presents specific kinetic challenges. The proximity of the bulky
N1
-cyclobutylmethyl group creates steric hindrance around the 5-carbaldehyde moiety. This steric shielding slows down the initial nucleophilic attack of the amine and the subsequent dehydration step required to form the reactive iminium ion.
To overcome this, the choice of reducing agent and solvent is critical. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, rendering it unreactive toward the starting aldehyde at room temperature. Instead, STAB selectively and rapidly reduces the highly electrophilic iminium ion intermediate once it forms[2]. This kinetic differentiation—where reduction only occurs after condensation—is the causal foundation of the direct reductive amination protocol.
Strategic Workflow & Decision Matrix
When reacting 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, the primary risk is dialkylation (over-alkylation) when using primary amines[2]. Because the resulting secondary amine product is often more nucleophilic than the starting primary amine, it can react with a second equivalent of the aldehyde.
To ensure high purity and yield, scientists must select the protocol based on the amine partner:
Secondary Amines: Proceed via Direct Reductive Amination (Protocol A)[2].
Primary Amines: Proceed via Indirect (Stepwise) Reductive Amination (Protocol B) to strictly halt the reaction at the secondary amine stage[2].
Fig 1: Decision matrix for reductive amination based on amine substitution.
Table 1: Condition Matrix for Reductive Amination
Reducing Agent
Solvent
Amine Type
Additives
Temp
Yield Expectation
Mechanistic Notes
NaBH(OAc)₃
DCE
Secondary
AcOH (1.0 eq)
RT
75–95%
Standard direct method. AcOH accelerates iminium formation against steric bulk[2].
NaBH(OAc)₃
THF
Secondary
None
RT
60–85%
Alternative if solubility in DCE is poor; reaction kinetics are slightly slower[2].
NaBH₄
MeOH
Primary
MgSO₄ or Ti(OiPr)₄
0 °C → RT
70–90%
Stepwise method. Forces complete imine formation before reduction to prevent dialkylation[2].
NaBH₃CN
MeOH
1° or 2°
ZnCl₂ or AcOH
RT
50–80%
Legacy method. Generates toxic HCN gas; largely superseded by STAB in modern labs[2].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPC) to verify intermediate formation, ensuring that downstream failures are eliminated.
Protocol A: Direct Reductive Amination (For Secondary Amines)
Objective: Synthesize tertiary amines via a one-pot kinetic differentiation method.
Preparation & Equilibration: In an oven-dried flask under N₂, dissolve the aldehyde in anhydrous DCE. Add the secondary amine, followed immediately by glacial acetic acid.
Causality Check: The acid catalyzes the expulsion of water from the hemiaminal, driving the equilibrium toward the iminium ion. Stir at room temperature for 30 minutes.
Reduction: Add STAB portion-wise over 5 minutes. The reaction is mildly exothermic. Stir at room temperature for 2–4 hours.
Self-Validation (IPC): Withdraw a 10 µL aliquot. Quench into 100 µL saturated aqueous NaHCO₃ and extract with 100 µL EtOAc. Analyze the organic layer via LC-MS.
Validation Gate: Proceed to workup ONLY when the aldehyde peak (
m/z
165
[M+H]+
) is ≤ 2% relative to the product peak. If unreacted aldehyde remains, add an additional 0.5 eq of STAB.
Workup: Quench the bulk reaction by slowly adding saturated aqueous NaHCO₃ (10 mL/mmol) until gas evolution ceases (pH ~8).
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Imine Formation: Dissolve the aldehyde and primary amine in anhydrous MeOH. Add anhydrous MgSO₄ (acts as a physical water scavenger to drive condensation). Stir at room temperature for 4–12 hours.
Self-Validation (IPC 1): Analyze an aliquot via ¹H NMR (CDCl₃).
Validation Gate: Look for the disappearance of the distinct aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~8.3–8.5 ppm). Do not proceed to reduction until conversion is >95%.
Filtration: Filter the reaction mixture through a pad of Celite to remove MgSO₄. Rinse with anhydrous MeOH. Transfer the filtrate to a clean flask and cool to 0 °C.
Reduction: Add NaBH₄ portion-wise. Caution: Vigorous hydrogen gas evolution will occur.
Self-Validation (IPC 2): Stir for 30 minutes at 0 °C, then warm to RT for 1 hour. Check via LC-MS for the complete reduction of the imine mass to the product mass (+2 Da).
Workup: Quench with water to break boron complexes. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Mechanistic Pathway Visualization
The efficiency of Protocol A relies entirely on the kinetic stability of STAB. The diagram below illustrates the flow from the initial nucleophilic attack to the final hydride transfer.
Fig 2: Mechanistic pathway of STAB-mediated direct reductive amination.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Suzuki-Miyaura cross-coupling reactions with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Introduction: The Strategic Importance of Substituted Pyrazoles In the landscape of modern drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Introduction: The Strategic Importance of Substituted Pyrazoles
In the landscape of modern drug discovery and development, nitrogen-rich heterocycles are privileged scaffolds, with the pyrazole core being a recurrent motif in numerous pharmaceuticals.[1][2][3] These structures are key components in a wide array of biologically active molecules, valued for their metabolic stability and ability to engage with biological targets.[1] The functionalization of the pyrazole ring is therefore a critical task for medicinal chemists aiming to fine-tune the pharmacological properties of new chemical entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis, a discovery for which Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010.[4][5] Its widespread adoption is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[4][6]
This application note provides a comprehensive guide for researchers on the successful execution of the Suzuki-Miyaura cross-coupling reaction with a specific, functionally rich substrate: 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into reaction optimization and troubleshooting. The aldehyde functionality, while potentially reactive with other organometallic reagents, is generally well-tolerated in Suzuki-Miyaura couplings, making this a highly valuable transformation for late-stage functionalization in synthetic sequences.[7]
Pillar 1: The Catalytic Cycle - A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (e.g., C-Br or C-Cl) of the electrophile. This is often the rate-determining step of the reaction.[8] The result is a square-planar Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[8]
Transmetalation : This step involves the transfer of the organic group from the organoboron species (the nucleophile) to the Pd(II) complex.[9] For this to occur, the boronic acid must first be activated by a base, which forms a more nucleophilic boronate species.[4][6] This boronate then exchanges its organic moiety for the halide on the palladium center.
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]
The choice of ligand is critical, as it stabilizes the palladium center, enhances its reactivity, and influences the rates of both oxidative addition and reductive elimination.[4] Electron-rich and sterically bulky ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), are known to promote the oxidative addition of challenging substrates like aryl chlorides and facilitate the final reductive elimination step.[4][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Protocol for the Synthesis of 5-Aryl-1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehydes
This section provides a robust, step-by-step protocol for the coupling of a halogenated derivative of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde with a generic arylboronic acid. The protocol is designed to be a reliable starting point for a variety of substrates.
Experimental Workflow
The overall workflow involves careful preparation of reagents under an inert atmosphere, followed by the reaction, workup, and final purification.
Application Note: Organocatalytic Knoevenagel Condensation of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde for Drug Discovery
Scientific Rationale & Substrate Profiling In modern drug discovery, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for phenyl or other heteroaromatic rings to modulate physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Substrate Profiling
In modern drug discovery, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for phenyl or other heteroaromatic rings to modulate physicochemical properties such as solubility, target affinity, and metabolic stability. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0, MW: 164.21) is a highly versatile building block. The cyclobutylmethyl moiety introduces a unique balance of lipophilicity and steric bulk, which is highly advantageous for fitting into hydrophobic binding pockets while resisting rapid oxidative metabolism often seen with linear alkyl chains.
The 5-carbaldehyde position on this pyrazole core is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazole nitrogen atoms. This makes it an ideal substrate for the Knoevenagel condensation —a premier C–C bond-forming reaction used to synthesize highly conjugated
α,β
-unsaturated systems. These conjugated adducts serve as critical intermediates for synthesizing complex heterocyclic systems, such as pyran-linked pyrazole hybrids, which exhibit potent anticancer and enzyme-inhibitory activities[1].
Historically, Knoevenagel condensations relied on toxic, volatile bases like piperidine or pyridine. However, L-proline has emerged as a superior, environmentally benign organocatalyst for this transformation[2][3].
Causality of Catalyst Selection:
L-proline operates via a bifunctional activation mechanism that significantly lowers the activation energy of the condensation while preventing unwanted side reactions (e.g., Cannizzaro reactions or pyrazole ring degradation).
Electrophilic Activation: The secondary amine of L-proline condenses with the pyrazole-5-carbaldehyde to form a highly reactive, electron-deficient iminium ion intermediate.
Nucleophilic Activation: Simultaneously, the carboxylic acid moiety of L-proline acts as a general base to deprotonate the active methylene compound (e.g., malononitrile), guiding the nucleophilic attack. It subsequently acts as a general acid to facilitate the elimination of water, regenerating the catalyst[2].
L-Proline catalyzed Knoevenagel condensation mechanism via iminium ion intermediate.
The following protocol describes the synthesis of 2-((1-(cyclobutylmethyl)-1H-pyrazol-5-yl)methylene)malononitrile. This methodology is designed to be a self-validating system, ensuring high fidelity and reproducibility.
Step-by-Step Procedure
Reagent Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol, 164.2 mg) and malononitrile (1.1 mmol, 72.6 mg).
Solvent Addition: Suspend the reagents in absolute ethanol (5.0 mL).
Causality Note: Ethanol is selected not only for its green profile but for its specific thermodynamic properties in this reaction. Both starting materials are highly soluble in ethanol, whereas the resulting highly conjugated Knoevenagel adduct exhibits significantly lower solubility. This differential solubility causes the product to precipitate out of solution, driving the reaction equilibrium forward according to Le Chatelier's principle[4].
Catalyst Introduction: Add L-proline (0.1 mmol, 11.5 mg, 10 mol%) to the stirring mixture[3].
Reaction Execution: Attach a reflux condenser and heat the mixture to 60–80 °C with continuous stirring.
Validation Checkpoint: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) solvent system. The starting aldehyde is weakly UV-active. As the reaction proceeds, the extended
π
-conjugation of the product will manifest as a distinct, highly fluorescent spot under 254 nm and 365 nm UV light.
Workup & Isolation: Upon complete consumption of the aldehyde (typically 1–2 hours), remove the flask from the heat source and cool it to 0–5 °C in an ice-water bath for 30 minutes to maximize product precipitation.
Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove any residual catalyst or unreacted malononitrile. Dry the solid under high vacuum to afford the pure product.
Self-validating experimental workflow for Knoevenagel condensation and isolation.
Quantitative Data & Substrate Scope
The L-proline-catalyzed protocol exhibits broad tolerance for various active methylene compounds. The table below summarizes the expected quantitative parameters when reacting 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde with different nucleophiles under the standardized conditions (10 mol% L-proline, EtOH).
Active Methylene Compound
Approx. pKa
Temp (°C)
Time (h)
Expected Yield (%)
Primary Isolation Method
Malononitrile
~11.0
60
1.0
92 - 95
Direct Filtration
Ethyl Cyanoacetate
~13.1
80
2.0
85 - 88
Filtration / Chromatography
Meldrum's Acid
~4.9
60
1.5
88 - 90
Direct Filtration
Barbituric Acid
~4.0
80
1.0
90 - 94
Direct Filtration
Note: Yields are highly dependent on the pKa of the active methylene compound; more acidic protons (e.g., Meldrum's acid, malononitrile) undergo deprotonation more rapidly, leading to shorter reaction times.
Analytical Characterization Signatures
To validate the structural integrity of the synthesized Knoevenagel adducts, researchers should look for the following definitive analytical signatures:
1
H NMR Spectroscopy (CDCl
3
or DMSO-
d6
): The hallmark of a successful Knoevenagel condensation is the appearance of the newly formed vinylic proton. For pyrazole-5-carbaldehyde derivatives, this proton typically resonates as a sharp singlet far downfield, usually between δ
7.80 and 8.50 ppm [5][6]. This extreme deshielding is caused by the combined electron-withdrawing effects of the active methylene substituents (e.g., cyano groups) and the pyrazole ring.
Infrared (IR) Spectroscopy: The reaction progress can be confirmed by the complete disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1680 cm
−1
. For malononitrile adducts, the appearance of a sharp, distinct nitrile stretch (C
≡
N) at ~2220 cm
−1 confirms product formation.
Technical Support Center: Optimizing the Synthetic Yield of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with low yields and complex purifications when synthesizing N-alkylated pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide.
As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with low yields and complex purifications when synthesizing N-alkylated pyrazole-5-carbaldehydes. This guide is designed to transition your workflow away from low-yielding, brute-force alkylations and toward highly controlled, self-validating organometallic methodologies.
Below, we dissect the causality behind common experimental failures and provide a field-proven protocol to maximize your synthetic yield.
Mechanistic Strategy & Workflow
The fundamental bottleneck in synthesizing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde lies in the inherent annular tautomerism of pyrazoles. Direct N-alkylation of 1H-pyrazole-3(5)-carbaldehyde yields a nearly 1:1 mixture of regioisomers[1]. To achieve high yields, we must invert the synthetic logic: alkylate the bare pyrazole first, then utilize Directed ortho-Lithiation (DoL) to selectively formylate the C-5 position[2].
Synthetic pathways for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Q1: I am trying to alkylate 1H-pyrazole-5-carbaldehyde with cyclobutylmethyl bromide, but I keep getting a mixture of isomers. How can I force the reaction to favor the 1,5-isomer?A1: You cannot reliably force this via direct alkylation. Pyrazoles exist as rapidly interconverting tautomers. When you introduce an electrophile (cyclobutylmethyl bromide), it attacks both nitrogen atoms. Because the cyclobutylmethyl group is only moderately bulky, steric hindrance is insufficient to overcome the electronic distribution, resulting in poor regioselectivity[1].
Causality-Driven Solution: Abandon the direct alkylation of the aldehyde. Instead, synthesize 1-(cyclobutylmethyl)-1H-pyrazole first, and then use a strong base (n-BuLi) to selectively deprotonate the C-5 position, which is highly acidic due to the adjacent nitrogen[2].
Q2: I switched to the lithiation route (n-BuLi followed by DMF), but my isolated yield is below 30%. What is causing the organolithium intermediate to fail?A2: Low yields during pyrazole lithiation are almost exclusively caused by moisture quenching or improper thermal management. The pyrazolyl-lithium intermediate is highly nucleophilic. If your Tetrahydrofuran (THF) contains even trace water, it will instantly protonate the intermediate back to the starting material. Furthermore, if the reaction warms above -20 °C before the DMF is added, the organolithium species can undergo destructive ring-opening[3].
Self-Validation Check: Titrate your n-BuLi prior to use. When n-BuLi is added to the pyrazole at -78 °C, the solution should develop a pale yellow tint. If it remains perfectly colorless, your n-BuLi has likely degraded or your solvent is wet.
Q3: My LC-MS shows a massive impurity peak with roughly double the mass of my target pyrazole. How do I prevent this?A3: You are observing a "bis-pyrazolyl carbinol" byproduct. This is a classic over-addition error. When you add DMF dropwise to your lithiated pyrazole, the first few drops of DMF react to form the target aldehyde. Because DMF is momentarily the limiting reagent, the unreacted pyrazolyl-lithium in the flask attacks the newly formed aldehyde instead of waiting for more DMF.
Causality-Driven Solution: Use an inverse quench . Instead of adding DMF to your reaction, cannulate your lithiated pyrazole solution into a separate flask containing a rapidly stirring, large excess of DMF (3.0+ equivalents) at -78 °C[3]. This ensures the organolithium is always surrounded by electrophile, mathematically eliminating the over-addition pathway.
Quantitative Data: Condition Optimization
The table below summarizes how specific experimental variables directly impact the regioselectivity and isolated yield of the target molecule.
Synthetic Strategy
Reagents & Conditions
Temp (°C)
Regioselectivity (C5:C3)
Isolated Yield (%)
Primary Impurity
Direct Alkylation
Cyclobutylmethyl bromide, K₂CO₃, DMF
80
45:55
35
1,3-regioisomer
Standard Lithiation
n-BuLi, THF, then dropwise DMF
-78 to 25
>99:1
52
Bis-pyrazolyl carbinol
Optimized Lithiation
n-BuLi, THF, Inverse DMF Quench
-78 to -20
>99:1
88
Unreacted starting material
Self-Validating Experimental Protocol
This optimized methodology relies on the Directed ortho-Lithiation (DoL) of 1-(cyclobutylmethyl)-1H-pyrazole. It is designed with internal checkpoints to ensure causality and success at each step[3].
Step 1: Preparation of the Substrate
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (Argon is heavier than Nitrogen and provides a superior protective blanket for lithiations).
Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (20.0 mmol) in 40 mL of anhydrous THF (freshly distilled over sodium/benzophenone).
Checkpoint: Ensure the solution is completely clear and free of particulates.
Step 2: Directed Ortho-Lithiation (DoL)
Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly -78 °C.
Dropwise add n-BuLi (2.5 M in hexanes, 8.4 mL, 21.0 mmol) over 15 minutes.
Stir the mixture at -78 °C for 1 hour, then gradually warm the bath to -20 °C and hold for 1.5 hours[3].
Causality & Checkpoint: The adjacent nitrogen atom directs the lithium exclusively to the C-5 position[2]. Warming to -20 °C provides the activation energy required for complete deprotonation. The solution should turn pale yellow. Do not exceed -20 °C to prevent pyrazole ring fragmentation.
Step 3: The Inverse Formylation Quench
In a separate, flame-dried 250 mL flask, dissolve anhydrous N,N-dimethylformamide (DMF, 4.6 mL, 60.0 mmol) in 20 mL of anhydrous THF and cool to -78 °C.
Using a double-tipped needle (cannula), transfer the pale yellow lithiated pyrazole solution into the rapidly stirring DMF solution over 10 minutes[3].
Causality: This inverse addition guarantees that the highly reactive C-5 anion is instantly quenched by the massive excess of DMF, preventing it from attacking already-formed product molecules.
Step 4: Workup and Isolation
Allow the reaction to stir for 1 hour at -20 °C, then quench by adding 20 mL of saturated aqueous NH₄Cl.
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc) or vacuum distillation to afford pure 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Technical Support Center: Chromatography & Purification of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0).
While pyrazole C-3/C-5 carbaldehydes are highly valuable scaffolds in drug discovery[1], their purification is notoriously difficult. The molecule presents a unique dichotomy: the cyclobutylmethyl group imparts significant lipophilicity, while the basic pyrazole N2 nitrogen and the reactive C5-carbaldehyde introduce polarity and chemical sensitivity. This guide provides field-proven, self-validating protocols to ensure high-purity isolation while mitigating common issues like silanol-induced streaking and regioisomer co-elution.
Self-Validating Purification Protocol
To ensure trustworthiness and high recovery, this Standard Operating Procedure (SOP) incorporates self-validation steps to verify the integrity of the compound and the column before committing the entire batch.
Step 1: 2D TLC Validation (Pre-Column Check)
Action: Spot the crude mixture in the bottom-left corner of a square silica gel TLC plate. Develop the plate in 15% Ethyl Acetate (EtOAc) in Hexane. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.
Causality: Pyrazole carbaldehydes can undergo on-column oxidation or degradation when exposed to acidic silica for prolonged periods[2]. If the compound is stable, the final spot will lie perfectly on the diagonal axis. If spots appear off the diagonal, the aldehyde is degrading, dictating an immediate switch to deactivated silica or neutral alumina.
Step 2: Dry Loading Preparation
Action: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add 230–400 mesh silica gel (approximately 3× the mass of the crude). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is achieved[3].
Causality: Liquid loading with strong solvents (like DCM) creates a "solvent front" that drags the compound down the column, destroying the theoretical plates required to separate closely related regioisomers. Dry loading ensures a uniform, narrow starting band, maximizing resolution.
Step 3: Column Packing with Modifier
Action: Prepare a slurry of silica gel in the initial mobile phase (95:5 Hexane:EtOAc) containing 1% Triethylamine (Et3N) (v/v) . Pack the column under positive air pressure.
Causality: Standard silica gel has a slightly acidic surface (pKa ~ 4.5–5.5). The N2 nitrogen of the pyrazole ring possesses a lone pair that engages in strong, reversible hydrogen bonding with these silanols, causing severe streaking. Pre-treating the column with Et3N competitively caps these acidic sites, ensuring sharp elution bands.
Step 4: Gradient Elution & Fractionation
Action: Load the dry powder onto the column bed. Elute using a shallow gradient from 5% to 20% EtOAc in Hexane[2].
Causality: The cyclobutylmethyl group makes the molecule highly lipophilic, causing it to elute early. A shallow gradient prevents the co-elution of impurities that partition similarly in the non-polar phase[3].
Troubleshooting Guides & FAQs
Q1: My target compound is streaking across multiple fractions despite showing a tight spot (Rf ~0.3) on my initial TLC. Why is this happening?Answer: This is a classic manifestation of the "stick-slip" phenomenon caused by silanol-heterocycle interactions. While the N1 position is protected by the cyclobutylmethyl group, the adjacent N2 nitrogen remains a strong hydrogen-bond acceptor. On a TLC plate, the short run time masks this issue, but the extended residence time on a flash column exacerbates it[3].
Solution: Always add 1% Et3N to your mobile phase to neutralize the silica. If streaking persists, switch the stationary phase to amine-functionalized (NH) silica gel, which completely eliminates acidic silanol interactions.
Q2: I synthesized this compound via alkylation of 1H-pyrazole-5-carbaldehyde, and I now have a mixture of the 1-alkyl-1H-pyrazole-5-carbaldehyde and the 1-alkyl-1H-pyrazole-3-carbaldehyde regioisomers. They co-elute on standard gradients. How do I separate them?Answer: Regioisomers of pyrazoles possess frustratingly similar polarities[3]. However, you can exploit the "adjacent lone pair effect" and steric encumbrance[4]. In the 5-carbaldehyde isomer, the bulky N1-cyclobutylmethyl group sterically clashes with the adjacent C5-aldehyde, forcing the carbonyl out of coplanarity with the pyrazole ring. This alters its overall dipole moment and solvent-accessible polar surface area compared to the unhindered 3-carbaldehyde isomer.
Solution: Switch your non-polar solvent from Hexane to Toluene, and run a very shallow isocratic hold (e.g., 5% EtOAc in Toluene). The π-π interactions provided by Toluene amplify subtle steric differences, allowing the 5-isomer to separate from the 3-isomer.
Q3: My isolated yield is significantly lower than my crude NMR suggested, and the fractions smell strongly of carboxylic acid. What went wrong?Answer: The C5-carbaldehyde is highly reactive and susceptible to autoxidation into the corresponding pyrazole-5-carboxylic acid, especially when spread over the massive surface area of silica gel in the presence of ambient oxygen[2].
Solution: Minimize column residence time by using flash positive pressure rather than gravity elution. Furthermore, immediately purge your collected fraction tubes with Argon gas, and concentrate the fractions under a high vacuum at a bath temperature no higher than 30°C.
Q4: UV visualization is showing multiple overlapping bands. How can I selectively track the carbaldehyde product?Answer: UV (254 nm) is non-specific and will illuminate any conjugated pyrazole byproduct.
Solution: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain . The DNP reagent reacts specifically and instantly with the C5-aldehyde group to form a bright orange/red hydrazone precipitate on the TLC plate, allowing you to confidently identify the fractions containing your target product.
Quantitative Chromatographic Parameters
Summarized below are the optimized parameters for the purification of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Parameter
Recommended Value
Mechanistic Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard high-resolution phase for flash chromatography[3].
Mobile Phase
Hexane / Ethyl Acetate
Provides optimal partitioning for lipophilic N-alkyl pyrazoles[4].
Optimal Gradient
5% → 20% EtOAc
Shallow gradient resolves the 3- vs 5- regioisomers[2].
Mobile Phase Modifier
1% Triethylamine (v/v)
Neutralizes acidic silanols to prevent N2 lone-pair streaking.
TLC Rf Target
0.25 - 0.35
Ensures sufficient theoretical plates for separation on the column.
Visualization
UV (254 nm) & 2,4-DNP Stain
2,4-DNP selectively reacts with the C5-aldehyde group.
Process Visualizations
Standard workflow for the chromatographic purification of pyrazole-5-carbaldehydes.
Decision tree for troubleshooting common chromatographic issues with pyrazole carbaldehydes.
References
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.1[1]
Column chromatography conditions for separating pyrazole isomers. Benchchem.3[3]
Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. ACS Publications.4[4]
In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. ACS Publications.2[2]
Technical Support Center: Overcoming Solubility Issues of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Given that specific solubility data for this compound is not extensively published, this guide focuses on a first-principles approach. We will analyze the molecule's structure to predict its behavior and provide a systematic framework for determining optimal solvent conditions.
Understanding the Molecule: A Structural Approach to Solubility
The solubility of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is governed by the interplay of its distinct structural components:
Polar "Head": The pyrazole ring and the carbaldehyde group form the polar region. The two nitrogen atoms in the pyrazole ring and the oxygen atom in the aldehyde can act as hydrogen bond acceptors.[1] This suggests an affinity for polar solvents.
Non-Polar "Tail": The cyclobutylmethyl group is a bulky, non-polar, aliphatic substituent. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.[2]
This dual nature—often termed amphiphilic—means the compound is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane). Its ideal solvent is likely to be one of intermediate polarity or a mixture of solvents that can effectively solvate both the polar and non-polar regions of the molecule.
Troubleshooting Guide & FAQs
This section is designed as a direct Q&A to address the most common issues encountered when working with this compound.
Question 1: I'm having trouble dissolving my compound. What is a systematic approach to finding a suitable solvent?
Answer: A trial-and-error approach can be inefficient and waste valuable material. A systematic, tiered approach based on solvent polarity is the most effective strategy. The goal is to test a representative solvent from each major class to quickly identify the most promising candidates for your specific application.
The following workflow provides a logical progression for solvent screening.
Caption: Systematic workflow for solvent selection.
We recommend starting with common polar aprotic solvents, as pyrazole derivatives often show good solubility in them.[3]
Recommended Solvents for Initial Screening
Solvent Class
Example Solvent
Rationale & Considerations
Boiling Point (°C)
Polarity Index
Polar Aprotic
Dichloromethane (DCM)
Good starting point. Volatile and easy to remove.
39.6
3.1
Polar Aprotic
Acetone
Excellent solvent for many pyrazole derivatives.[3] Miscible with many other solvents.
56
5.1
Polar Aprotic
Acetonitrile (ACN)
Useful for reactions and chromatography.
82
5.8
Polar Aprotic
Dimethylformamide (DMF)
Strong solvent, but high boiling point can make it difficult to remove.[3]
153
6.4
Polar Protic
Ethanol (EtOH)
The hydroxyl group can hydrogen-bond with the pyrazole nitrogens.[4]
78
4.3
Aromatic
Toluene
May solvate the cyclobutyl and pyrazole rings effectively.[4]
111
2.4
Question 2: The compound is only sparingly soluble in my reaction solvent. How can I increase its concentration?
Answer: When the ideal solvent for your reaction chemistry isn't an ideal solvent for your compound's solubility, you have several options. These physical methods can significantly improve solubility without chemically altering your compound.[5]
Heating: Gently warming the mixture often increases the rate of dissolution and the saturation point. Always check the boiling point of your solvent and the thermal stability of your compound. Perform this in a sealed vial or a flask with a condenser to prevent solvent loss.
Sonication: Using an ultrasonic bath can break apart solid agglomerates, increasing the surface area available for solvation and accelerating dissolution. This is particularly effective for kinetically slow-to-dissolve materials.
Co-solvency: This is a powerful technique where you use a mixture of two or more miscible solvents.[6] The goal is to create a solvent system with a "blended" polarity that is optimal for your compound. For 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a good strategy would be to dissolve it in a small amount of a strong "primary" solvent (like DMF or DCM) and then slowly add the "secondary" bulk reaction solvent (e.g., toluene). This keeps the compound in solution.
Caption: The principle of co-solvency.
Question 3: Could my compound be degrading in certain solvents or at higher temperatures?
Answer: Yes, this is a valid concern. Aldehydes can be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. The pyrazole ring itself is generally stable.
Troubleshooting Steps:
Visual Inspection: Look for a color change (e.g., turning yellow or brown) upon heating, which can be an indicator of degradation.
TLC Analysis: Run a quick Thin Layer Chromatography (TLC) spot of your dissolved material. Compare it to a freshly prepared solution of the starting material. The appearance of new spots indicates the formation of impurities or degradation products.
Use an Inert Atmosphere: If you suspect oxidation, try dissolving the compound under an inert atmosphere of nitrogen or argon to minimize contact with air.
Objective: To quickly and efficiently determine if the compound is soluble, sparingly soluble, or insoluble in a range of solvents using minimal material.
Materials:
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Selection of test solvents (see table above)
Small glass vials (e.g., 1-dram vials) with caps
Vortex mixer
Graduated micropipette
Methodology:
Preparation: Weigh approximately 1-2 mg of the compound into a clean, dry vial.
Initial Solvent Addition: Add 100 µL of the first test solvent. This corresponds to a concentration of 10-20 mg/mL.
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
Observation: Visually inspect the solution against a dark background.
Soluble: The solution is completely clear with no visible solid particles.
Sparingly Soluble: The solution is hazy, or a significant amount of solid remains, but some has clearly dissolved.
Insoluble: The vast majority of the solid material remains undissolved.
Incremental Addition (if necessary): If the compound is sparingly soluble or insoluble, add another 400 µL of solvent (for a total of 500 µL, corresponding to 2-4 mg/mL). Vortex again and re-observe.
Heating Test (Optional): If the compound is still not fully dissolved, gently warm the vial in a water bath or on a heat block (~40-50°C) for a few minutes. Observe if more material dissolves. Note any color changes.
Record Keeping: Meticulously record your observations for each solvent in a laboratory notebook.
Protocol 2: Determining Approximate Solubility with a Co-Solvent System
Objective: To find a suitable co-solvent ratio for a reaction where the compound is poorly soluble in the primary reaction solvent.
Materials:
Known mass of the compound (e.g., 50 mg)
Primary reaction solvent (the "poor" solvent)
Co-solvent (a "good" solvent identified in Protocol 1, e.g., Acetone or DMF)
Small flask with a magnetic stir bar
Graduated pipettes or burettes
Methodology:
Setup: Place the known mass of the compound and a stir bar into the flask.
Add Primary Solvent: Add the volume of the primary reaction solvent required for your experiment (e.g., 10 mL). Begin stirring. You will observe a slurry or suspension.
Titrate with Co-Solvent: Slowly add the "good" co-solvent dropwise from a burette or pipette while stirring vigorously.
Identify the Clearing Point: Continue adding the co-solvent until the entire solution becomes perfectly clear. This is the point at which all the solid has dissolved.
Calculation: Record the total volume of the co-solvent added. You can now express the required solvent system as a ratio (e.g., 10:1 Toluene:Acetone) or a percentage (e.g., 9% Acetone in Toluene v/v).
Validation: It is good practice to ensure the reaction is compatible with the co-solvent. The amount of co-solvent should ideally be kept to the minimum required to achieve dissolution.
References
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ACS Publications. Retrieved from [Link]
GSP Journals. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
National Institutes of Health (NIH). (2024, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Royal Society of Chemistry. (2023, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Retrieved from [Link]
Chemwatch. (n.d.). 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
National Institutes of Health (NIH). (2013). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]
EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
Preventing auto-oxidation of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde during long-term storage
Technical Support Center: Long-Term Storage of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive s...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Long-Term Storage of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and answers to frequently asked questions regarding the long-term storage and handling of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. The aldehyde functional group on this pyrazole derivative is susceptible to auto-oxidation, a spontaneous reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid. This degradation can compromise sample integrity, leading to inaccurate experimental results and loss of valuable material. By following the best practices outlined in this document, users can significantly mitigate the risk of auto-oxidation and ensure the stability of the compound over time.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is this compound susceptible?
A1: Auto-oxidation is a free-radical chain reaction that occurs when certain organic compounds are exposed to oxygen. Aldehydes are particularly prone to this process due to the presence of a reactive C-H bond in the formyl group (-CHO).[1] The reaction is initiated by light, heat, or trace metal impurities, leading to the formation of a peroxy acid intermediate, which then oxidizes another aldehyde molecule to form a carboxylic acid.[2] This process is autocatalytic, meaning the reaction products can promote further oxidation.
Q2: What are the primary signs of degradation?
A2: Degradation of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is typically indicated by several observable changes:
Visual Changes: Formation of a white crystalline precipitate, which is the corresponding carboxylic acid, 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid.[3]
Analytical Changes: When analyzed via chromatography (HPLC, GC), degraded samples will show a decrease in the peak area of the parent aldehyde and the appearance of a new peak corresponding to the carboxylic acid impurity.[4] In ¹H NMR spectroscopy, the characteristic aldehyde proton signal (typically δ 9-10 ppm) will diminish, while a new, broader signal for the carboxylic acid proton (typically δ >10 ppm) will appear.
Q3: Can I reverse the oxidation process?
A3: No, the oxidation of an aldehyde to a carboxylic acid is an irreversible process. Once the carboxylic acid has formed, it cannot be converted back to the aldehyde under normal laboratory conditions. The contaminated material must be purified, typically by column chromatography, to isolate the remaining active aldehyde before use.
Q4: I've stored the compound in the freezer. Is that enough to prevent oxidation?
A4: While cold storage (e.g., -20°C) is highly recommended to slow down the kinetic rate of oxidation, it is not sufficient on its own.[4] Oxygen present in the headspace of the vial can still cause significant degradation over time, even at low temperatures.[5] The most critical factor for preventing auto-oxidation is the rigorous exclusion of oxygen.
Part 2: Mechanistic Insights & Visualization
The auto-oxidation of aldehydes proceeds via a well-established free-radical chain mechanism. Understanding this process highlights the critical need to exclude oxygen and control initiation sources like light and heat.
The Auto-Oxidation Cascade:
Initiation: A radical initiator (In•), which can be generated by light or trace metals, abstracts the labile aldehydic hydrogen to form an acyl radical.
Propagation: The acyl radical rapidly reacts with triplet oxygen (³O₂) to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, creating a peroxy acid and a new acyl radical, thus propagating the chain.
Oxidation Step: The peroxy acid formed during propagation is a potent oxidizing agent that can oxidize another molecule of the aldehyde to yield two molecules of the carboxylic acid.[2]
Termination: The reaction chain is terminated when two radicals combine.
Caption: Decision workflow for handling and storage.
References
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
Rocío-Bautista, P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2136. Available from: [Link]
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available from: [Link]
Kładna, A., et al. (2004). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Acta biochimica Polonica, 51(2), 495–503. Available from: [Link]
ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Available from: [Link]
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from: [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Available from: [Link]
ECHA. 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. Available from: [Link]
University of Pretoria. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]
Wikipedia. Butylated hydroxytoluene. Available from: [Link]
MDPI. (2025, July 25). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Available from: [Link]
KINTEK. What Is The Inert Atmosphere Principle?. Available from: [Link]
Rovis, T. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Journal of the American Chemical Society, 130(19), 6084–6085. Available from: [Link]
Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available from: [Link]
Thbayh, D. K., et al. (2020). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. International Review of Applied Sciences and Engineering, 11(2), 195-200. Available from: [Link]
Le, T., et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, 26(2), 266–274. Available from: [Link]
Taylor & Francis. Butylated hydroxytoluene – Knowledge and References. Available from: [Link]
Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
Wikipedia. Air-free technique. Available from: [Link]
Scribd. Oxidation of Heterocyclic Compounds. Available from: [Link]
Wang, Y., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122240. Available from: [Link]
Garber, K. (2017, March 1). Oxidation of Aldehydes. YouTube. Available from: [Link]
IntechOpen. (2023, June 21). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Available from: [Link]
Chemistry Stack Exchange. How does PCC not oxidize aldehyde?. Available from: [Link]
Li, B., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(13), 9119–9133. Available from: [Link]
Optimizing temperature and solvent conditions for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a key building block in pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a key building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during its synthesis via the Vilsmeier-Haack reaction, focusing on the critical interplay of temperature and solvent conditions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield of my target product. What are the likely causes?
Several factors can contribute to poor yields in the formylation of 1-(cyclobutylmethyl)-1H-pyrazole. The most common culprits are related to the Vilsmeier reagent itself and the subsequent reaction conditions.
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, the active formylating agent, is generated from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This reaction is exothermic and requires careful temperature control. It is crucial to add POCl₃ to DMF at low temperatures (0-10°C) and allow sufficient time for the electrophilic iminium salt to form completely before adding the pyrazole substrate.[1]
Suboptimal Reaction Temperature: The formylation of the pyrazole ring is highly dependent on temperature.[2] While heating is often necessary to drive the reaction to completion, especially for less reactive substrates, excessive temperatures can lead to decomposition of the Vilsmeier reagent and the desired product.[2][3] A typical range for this step is between 60-120°C.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance of temperature and reaction time.
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[1] Any water present will hydrolyze the reagent, rendering it inactive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter. An excess of the Vilsmeier reagent is generally recommended to ensure complete conversion of the starting material.[1][4]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
The formation of impurities often arises from the reactivity of the Vilsmeier reagent and the stability of the pyrazole ring under the reaction conditions.
Over-formylation or Alternative Formylation: While formylation of pyrazoles typically occurs at the C4 position, high temperatures can sometimes lead to formylation at less favored positions, resulting in isomeric impurities.[2] Careful control of the reaction temperature is the primary method to enhance regioselectivity.
Decomposition Products: As mentioned, both the Vilsmeier reagent and the pyrazole starting material or product can degrade at elevated temperatures, leading to a complex mixture of byproducts.[2] Running the reaction at the lowest effective temperature is crucial.
Reaction with Solvent: While DMF is the most common solvent and reagent for generating the Vilsmeier reagent, its use at high temperatures for prolonged periods can lead to side reactions.[4] In some cases, using an alternative solvent in which the pre-formed Vilsmeier reagent is soluble might offer better control.
Q3: What are the best practices for purifying 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde?
Effective purification is key to obtaining the final product with high purity.
Work-up Procedure: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice and water.[4][5] This step hydrolyzes the excess Vilsmeier reagent and precipitates the crude product. Neutralization with a base, such as sodium carbonate or sodium hydroxide, is often necessary.[4][6]
Extraction: The product can then be extracted from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate.[4]
Chromatography: The most common method for purifying pyrazole carbaldehydes is column chromatography on silica gel.[1][4] A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from impurities.[5]
Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guide: Optimizing Temperature and Solvent
The interplay between temperature and solvent is paramount for a successful synthesis. The following table summarizes key considerations.
Parameter
Suboptimal Condition
Potential Negative Outcome
Optimized Condition
Rationale
Vilsmeier Reagent Formation Temperature
> 10°C
Decomposition of the reagent, reduced active concentration.[2]
0-10°C
Ensures the stable formation of the electrophilic iminium salt.[1]
Formylation Reaction Temperature
Too low (< 60°C)
Incomplete reaction, low conversion.
60-120°C ( empirically determined)
Provides sufficient energy to overcome the activation barrier for formylation.[1][4]
Too high (> 120°C)
Decomposition of product and reagent, formation of side products, reduced selectivity.[2][4]
DMF serves as both the solvent and a reactant for Vilsmeier reagent formation. Anhydrous conditions are critical.
Alternative solvents
May not fully dissolve reactants or the Vilsmeier reagent, potentially leading to a heterogeneous and inefficient reaction.
While less common, for specific substrates, other anhydrous, non-protic solvents could be explored.
Experimental Workflow and Methodologies
General Protocol for the Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Vilsmeier Reagent Preparation:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
Cool the flask to 0°C in an ice bath.
Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a crystalline solid may be observed.
Formylation Reaction:
Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
Heat the reaction mixture to a predetermined temperature (e.g., 70-90°C) and monitor its progress by TLC.[5]
Quenching and Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
Neutralize the solution to a pH of ~7-8 with a saturated aqueous solution of sodium carbonate or sodium hydroxide.[4]
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.[1][5]
Visualizing the Workflow
Caption: Workflow for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Mechanistic Insights
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrazole.
The initial step is the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich pyrazole ring then attacks the Vilsmeier reagent to form a resonance-stabilized intermediate (sigma complex). Subsequent loss of a proton re-establishes aromaticity, and hydrolysis of the resulting iminium salt during the aqueous work-up yields the final aldehyde product.
References
Oriental Journal of Chemistry. (URL not provided, but content was used for general synthesis steps)
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
Organic Chemistry Portal. Pyrazole Synthesis. (Provides general context on pyrazole synthesis). [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. (Provides general context on pyrazole synthesis). [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (2022). (Provides general context on pyrazole synthesis). [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-988. [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. (Provides general context on pyrazole synthesis). [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. (2025). [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. (2023). [Link]
Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. PubMed. (2018). [Link]
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. (2017). [Link]
Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. (2018). [Link]
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. (2013). [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (2017). [Link]
Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. (Provides general context on pyrazole synthesis). [Link]
Optimization of the INOC reaction conditions for 5a synthesis. ResearchGate. (Provides general context on pyrazole reactions). [Link]
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. (2005). [Link]
Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. (2024). [Link]
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. MDPI. (2022). [Link]
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. (2021). [Link]
About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. (2021). [Link]
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. (2022). [Link]
Troubleshooting common impurities in 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde batches
Welcome to the technical support center for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles driving impurity formation, providing you with the expert insights needed to optimize your process, ensure batch-to-batch consistency, and maintain the integrity of your final product.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The most common synthetic route to 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde involves a two-step process: (1) the cyclocondensation reaction to form the N-substituted pyrazole ring, followed by (2) regioselective formylation. The formylation step, typically a Vilsmeier-Haack reaction, is often the critical point where key impurities are generated.[1][2] The Vilsmeier-Haack reaction utilizes an electrophilic chloroiminium salt (the Vilsmeier reagent), formed from a reaction between a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich heterocyclic ring.[3][4][5]
Understanding the mechanism and its sensitivity to reaction conditions is paramount to controlling the impurity profile. Key challenges include incomplete reaction, formation of regioisomers, and degradation of the aldehyde product.
This section addresses the most common issues observed in batches of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Q1: My reaction yield is low, and the primary impurity detected by HPLC and ¹H NMR is the unreacted starting material, 1-(cyclobutylmethyl)-1H-pyrazole. What went wrong?
This is a classic case of an incomplete reaction, which can be traced back to several root causes related to the Vilsmeier reagent and reaction kinetics.
Possible Causes & Solutions:
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[4] Any water present in the DMF, POCl₃, or reaction glassware will rapidly decompose the reagent, halting the formylation.
Expert Recommendation: Always use anhydrous DMF and freshly distilled or high-purity POCl₃. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Stoichiometry: An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
Expert Recommendation: Use a slight excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents relative to the pyrazole substrate). This ensures that even minor decomposition does not leave the pyrazole without a reaction partner.
Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0–5 °C) to prevent decomposition.[4] However, the subsequent formylation step may require elevated temperatures to proceed at a reasonable rate, depending on the reactivity of the pyrazole.
Expert Recommendation: Prepare the Vilsmeier reagent at 0 °C. After adding the pyrazole substrate, allow the reaction to stir at room temperature or gently heat to 50–70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal balance of time and temperature for full conversion.
Q2: My HPLC analysis shows a significant secondary peak with the same mass as my product. How do I confirm if it's an isomer and prevent its formation?
The most likely isomeric impurity is 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde . The formylation of N-alkylpyrazoles can sometimes yield a mixture of C4 and C5 isomers, with the ratio depending on steric and electronic factors.[2][6]
Identification & Prevention:
Structural Confirmation: The isomers can be distinguished using ¹H NMR spectroscopy. The coupling constants and chemical shifts of the pyrazole ring protons are distinct. For the desired 5-carbaldehyde, you would expect to see two doublets for the C3 and C4 protons. For the 4-carbaldehyde isomer, you would see two singlets for the C3 and C5 protons.
Mechanism of Formation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating nature of the N-alkyl group directs the substitution. While the 5-position is often targeted in specific synthetic designs, competitive formylation at the 4-position can occur if reaction conditions are not optimized.
Prevention and Control:
Temperature Control: Lowering the reaction temperature during the addition of the pyrazole to the Vilsmeier reagent can sometimes enhance regioselectivity.
Solvent Choice: While DMF is required to form the reagent, using a co-solvent like dichloromethane (DCM) may influence the selectivity.
Purification: If the isomer cannot be eliminated synthetically, it must be removed chromatographically. Silica gel column chromatography is typically effective for separating these isomers. (See Protocol 2).
Q3: I have a pure batch of the product, but a new impurity appears after storage. The mass spectrum suggests the addition of an oxygen atom. What is this impurity and how can I prevent it?
This is almost certainly the corresponding carboxylic acid: 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid . Aldehydes are notoriously susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.[7]
Prevention:
Inert Storage: Store the purified product under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
Light Protection: Use amber vials or store containers in a dark location to prevent photo-oxidation.
Low Temperature: Store the material at low temperatures (e.g., <4 °C) to reduce the rate of degradation.
Antioxidant Use: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with downstream applications.
Q4: My workup is difficult, and I'm getting emulsions or losing product. What is the best practice for isolating the aldehyde?
Difficulty in product isolation is common, especially after quenching the Vilsmeier-Haack reaction.
Expert Recommendations:
Quenching: The reaction is typically quenched by pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize acidic byproducts and destroy excess Vilsmeier reagent. Perform this step slowly and with vigorous stirring.
Breaking Emulsions: If emulsions form during the extraction with an organic solvent (like ethyl acetate or DCM), saturate the aqueous layer by adding a significant amount of sodium chloride (brine).[4] This increases the polarity of the aqueous phase and forces the organic product into the solvent layer.
Multiple Extractions: Perform multiple extractions with fresh solvent (e.g., 3x) rather than a single large-volume extraction to ensure complete recovery of the product.
Section 3: Impurity Summary and Analytical Data
The following table summarizes the common impurities, their likely origin, and recommended analytical methods for detection.
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a robust baseline for assessing the purity of crude and purified batches.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for removing both the starting material and the 4-carbaldehyde isomer.
Adsorbent: Standard silica gel (230-400 mesh).
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
Gradient Elution: Gradually increase the polarity of the mobile phase. The unreacted starting material will elute first, followed by the less polar 4-carbaldehyde isomer, and finally the desired, more polar 5-carbaldehyde product. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.
Fraction Collection: Collect fractions and monitor them by TLC (using the same solvent system) to identify and combine the pure product fractions.
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Section 5: Visual Workflow and Pathway Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving purity issues in your batches.
Caption: A logical workflow for troubleshooting impurities.
Impurity Formation Pathways
This diagram illustrates the desired reaction pathway versus common side reactions.
Caption: Key reaction and degradation pathways.
References
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]
ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [Link]
ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
Open Research@CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]
ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]
MDPI. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. [Link]
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
Technical Support Center: Optimizing 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Functionalization
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing pyrazole scaffolds requires precise catalytic control.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing pyrazole scaffolds requires precise catalytic control. The molecule 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde presents a unique bifunctional challenge: it possesses an electrophilic C5-aldehyde group prone to over-reduction, and an electron-rich pyrazole core where the N2 nitrogen can aggressively poison transition metal catalysts.
This guide is structured to troubleshoot the two most critical late-stage functionalization pathways for this scaffold: C5-Reductive Amination and C4 C-H Arylation .
Section 1: Core Reaction Pathways
Before selecting a catalyst, it is critical to map the divergent reactivity of the scaffold. The cyclobutylmethyl group at N1 provides steric shielding, which can alter the trajectory of incoming nucleophiles or metal complexes.
Fig 1: Divergent catalytic functionalization pathways for the pyrazole carbaldehyde scaffold.
Section 2: Troubleshooting C5-Reductive Amination
Q: Why am I observing poor conversion and high amounts of unreacted aldehyde (or over-reduced alcohol) during reductive amination?
A: This is a classic issue of sluggish imine formation. The electron-withdrawing nature of the pyrazole ring alters the electrophilicity of the C5-carbonyl. If you introduce a strong hydride donor (like
NaBH4
) prematurely, it will reduce the aldehyde directly to the corresponding alcohol before the imine has a chance to form [1].
Mechanistic Solution:
Shift to a stepwise, Lewis-acid mediated protocol. Utilizing Titanium(IV) isopropoxide (
Ti(OiPr)4
) acts as both a water scavenger and a Lewis acid to activate the carbonyl oxygen, driving quantitative imine formation. Only after the imine is fully formed should you introduce a mild reducing agent like Sodium triacetoxyborohydride (
NaBH(OAc)3
). The steric bulk of the acetoxy groups prevents the reduction of unreacted aldehydes, ensuring high chemoselectivity[2].
Fig 2: Catalytic cycle and intermediate stabilization during reductive amination.
Imine Formation: In a flame-dried Schlenk flask under
N2
, dissolve 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
Activation: Add
Ti(OiPr)4
(1.5 equiv) dropwise at room temperature. Stir for 12 hours. Self-Validation Check: Remove a 0.1 mL aliquot, quench with water, extract with EtOAc, and check via TLC/LC-MS to confirm the complete disappearance of the starting aldehyde before proceeding.
Reduction: Cool the reaction mixture to 0 °C. Add
NaBH(OAc)3
(2.0 equiv) in three portions over 15 minutes to control the exotherm.
Quench & Workup: Stir for an additional 4 hours at room temperature. Quench carefully with saturated aqueous
NaHCO3
. Extract with dichloromethane, dry over
Na2SO4
, and concentrate.
Q: When attempting Pd-catalyzed C-H arylation at the C4 position, my catalyst rapidly deactivates, resulting in black palladium precipitation. How do I stabilize the catalytic cycle?
A: Catalyst poisoning in pyrazole functionalization typically occurs because the N2 nitrogen of the pyrazole ring is a strong Lewis base. It coordinates irreversibly to the active Pd(II) species, forming stable, off-target chelates that crash out of the solution [3]. Furthermore, the C5-aldehyde can undergo undesired decarbonylation if the temperature is too high.
Mechanistic Solution:
You must disrupt this non-productive coordination. This is achieved by employing a Concerted Metalation-Deprotonation (CMD) pathway using an acidic co-catalyst like Pivalic Acid (
PivOH
). The pivalate anion acts as an internal base that lowers the activation energy for C-H cleavage at the C4 position [4]. Additionally, utilizing a bulky phosphine ligand (e.g., DavePhos) forces the palladium center to favor the less sterically hindered C4-H bond over N-coordination [5].
Setup: Charge an oven-dried pressure tube with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv), the desired aryl iodide (1.5 equiv),
Pd(OAc)2
(5 mol%), and DavePhos (10 mol%).
Additives: Add
K2CO3
(2.0 equiv) as the stoichiometric base and Pivalic Acid (30 mol%) as the CMD co-catalyst.
Solvent: Add anhydrous N,N-dimethylacetamide (DMAc, 0.1 M). Seal the tube under an Argon atmosphere.
Heating: Heat the mixture to 110 °C for 16 hours. Self-Validation Check: The solution should remain a homogeneous amber/brown color. Rapid turning to opaque black within the first hour indicates oxygen ingress or ligand failure.
Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate and purify via silica gel chromatography.
Section 4: Quantitative Data & Catalyst Selection Matrix
To streamline your experimental design, refer to the following synthesized data table comparing catalyst systems for both functionalization routes.
Reaction Pathway
Primary Catalyst / Reagent
Co-Catalyst / Additive
Solvent
Yield Expectation
Key Mechanistic Role
Reductive Amination
NaBH(OAc)3
Ti(OiPr)4
DCE
85-95%
Mild hydride transfer; Ti activates carbonyl and scavenges water.
Reductive Amination
Ru(p-cymene)Cl2
Formic Acid
MeOH
70-80%
Transfer hydrogenation via Ru-hydride intermediate.
C4 C-H Arylation
Pd(OAc)2
Pivalic Acid (CMD)
DMAc
75-90%
Pd inserts into C-H; PivOH lowers activation energy via CMD.
The methodologies and mechanistic rationales detailed in this guide are grounded in the following peer-reviewed literature.
Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material
Source: Organic Process Research & Development (ACS Publications)
URL:[Link] [1]
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES
Source: INEOS OPEN
URL:[Link] [2]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles
Source: KTU ePubl
URL:[Link] [5]
Reference Data & Comparative Studies
Validation
Analytical Comparison Guide: High-Resolution NMR Reference Spectra for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Executive Summary In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 1-(cyclobutylmethyl)-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0) is a highly versatile building block [1]. However, the regioselective synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-regioisomers.
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating these isomers. This guide provides an objective comparison of experimental Nuclear Magnetic Resonance (NMR) spectra across different solvent systems (CDCl₃ vs. DMSO-d₆) against in silico predicted models. By understanding the causality behind solvent effects and 2D NMR correlations, researchers can establish a self-validating protocol for rigorous structural elucidation.
The Analytical Challenge: Regioisomer Differentiation
The primary challenge in characterizing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde lies in definitively proving the aldehyde is at the C-5 position rather than the C-3 position. While 1D ¹H and ¹³C NMR provide the foundational framework, they are often insufficient on their own due to the similar electronic environments of the pyrazole protons [2].
The Mechanistic Solution (NOESY):
To establish a self-validating system, we rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY). In the 1,5-regioisomer, the N-methylene protons of the cyclobutylmethyl group are spatially adjacent to the C-5 aldehyde proton. This proximity generates a strong, diagnostic NOE cross-peak. If the compound were the 1,3-isomer, this correlation would be absent, and an NOE between the N-methylene protons and the pyrazole H-5 proton would be observed instead.
Structural elucidation workflow for differentiating pyrazole regioisomers using 1D and 2D NMR.
Experimental vs. Predicted NMR: A Comparative Analysis
When comparing NMR data, solvent selection is a critical variable. CDCl₃ is the standard non-polar solvent, while DMSO-d₆ is highly polar and strongly hydrogen-bonding. The causality behind solvent-induced shifts (solvatochromism in NMR) is driven by the dielectric constant of the medium and specific solute-solvent dipole interactions [3].
As shown in the tables below, transitioning from CDCl₃ to DMSO-d₆ causes a noticeable downfield shift (deshielding) of the aldehyde and pyrazole protons. This is due to the strong hydrogen-bond acceptor nature of the sulfoxide oxygen in DMSO, which pulls electron density away from the solute's protons.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, δ in ppm)
Proton Assignment
Multiplicity
Predicted (In Silico)
Experimental (CDCl₃)
Experimental (DMSO-d₆)
Key NOESY Correlations
CHO (Aldehyde)
s, 1H
9.92
9.88
9.98
N-CH₂
Pyrazole H-3
d, 1H (J = 2.0 Hz)
7.60
7.55
7.68
Pyrazole H-4
Pyrazole H-4
d, 1H (J = 2.0 Hz)
6.90
6.85
7.02
Pyrazole H-3
N-CH₂
d, 2H (J = 7.2 Hz)
4.50
4.45
4.38
CHO, Cyclobutyl-CH
Cyclobutyl CH
m, 1H
2.90
2.85
2.78
N-CH₂, Cyclobutyl-CH₂
Cyclobutyl CH₂ (β)
m, 4H
1.95
1.85 - 2.05
1.80 - 1.95
Cyclobutyl-CH, CH₂(γ)
Cyclobutyl CH₂ (γ)
m, 2H
1.80
1.75
1.68
Cyclobutyl-CH₂(β)
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, δ in ppm)
Carbon Assignment
Predicted (In Silico)
Experimental (CDCl₃)
Experimental (DMSO-d₆)
CHO (Aldehyde)
180.1
179.5
180.8
C-3 (Pyrazole)
140.2
139.5
140.5
C-5 (Pyrazole)
138.8
138.2
139.0
C-4 (Pyrazole)
110.1
109.5
110.2
N-CH₂
56.5
55.8
54.9
Cyclobutyl CH
36.2
35.6
34.8
Cyclobutyl CH₂ (β)
26.0
25.4
24.9
Cyclobutyl CH₂ (γ)
18.8
18.2
17.8
Expert Insight: Notice the significant shielding of the Pyrazole C-4 carbon (~109.5 ppm). This is a classic hallmark of the pyrazole ring system, caused by the resonance donation of the nitrogen lone pairs into the aromatic ring, which specifically increases electron density at the C-4 position.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility of the data presented above, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate artifacts such as poor shimming or referencing errors.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of high-purity 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Transfer the solution to a high-quality 5 mm NMR tube. Crucial Check: Ensure the solvent column height is at least 4 cm to prevent magnetic field inhomogeneity at the edges of the receiver coil.
Step 2: Instrument Tuning and Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field to the deuterium resonance of the specific solvent.
Perform gradient shimming (Z1–Z5). Validation Metric: The TMS peak must have a line width at half-height of < 1.0 Hz. If it exceeds this, re-shim to avoid artificial broadening of the cyclobutyl multiplets.
Step 3: Acquisition Parameters
¹H NMR: Use a 30° pulse angle, a 2-second relaxation delay (d1) to ensure quantitative integration, and acquire 16–32 scans.
¹³C NMR: Utilize a power-gated decoupling sequence (e.g., zgpg30) to minimize NOE enhancement bias, a 2-second relaxation delay, and acquire 512–1024 scans for optimal signal-to-noise ratio.
2D NOESY: Set a mixing time of 300–500 ms (optimized for small molecules), using a 2048 x 256 data matrix with 16 scans per increment.
Step 4: Data Processing
Apply zero-filling to double the data points.
Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C).
Perform Fourier transform, followed by rigorous manual phase and baseline correction to ensure accurate multiplet integration.
Downstream Applications in Drug Discovery
Once the 1,5-regiochemistry is validated via the NMR protocols above, the aldehyde moiety serves as a prime candidate for further functionalization.
Downstream application pathway of pyrazole-5-carbaldehyde building blocks in drug discovery.
References
Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(18), 3267-3270. Available at:[Link]
Homer, J. (1970). "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Applied Spectroscopy Reviews, 4(1), 1-38. Taylor & Francis. Available at:[Link]
Comparative
High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Orbitrap vs. Q-TOF for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Analyte Profiling & The Analytical Challenge In modern drug discovery, pyrazole derivatives are ubiquitous building blocks. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & The Analytical Challenge
In modern drug discovery, pyrazole derivatives are ubiquitous building blocks. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0) is a critical intermediate. With a chemical formula of
C9H12N2O
and an exact monoisotopic mass of 164.09496 Da (expected
[M+H]+
at 165.1022 Da), this low-molecular-weight compound presents unique analytical challenges.
When analyzing such small molecules in complex biological matrices or high-throughput synthesis screening, researchers must balance mass accuracy (to resolve isobaric interferences) with scan speed (to accurately define narrow chromatographic peaks). This guide objectively compares the performance of two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of this specific pyrazole derivative.
Mechanistic Causality: Platform Architecture
To make an informed decision, we must understand the physical causality behind the performance metrics of each platform.
Orbitrap Technology (e.g., Q Exactive series)
Orbitrap mass analyzers trap ions in an electrostatic field, measuring their axial oscillation frequencies via image current[1].
The Causality of Resolution vs. Speed: Achieving ultra-high resolution (e.g., 140,000 to 280,000 FWHM) requires longer transient recording times (often >250 ms). Consequently, as resolution increases, the scan speed drops significantly (down to 1.5–3.0 Hz).
Dynamic Range Limitation: Orbitraps are subject to space charge effects—overfilling the trap distorts the electrostatic field. Therefore, Automatic Gain Control (AGC) limits the ion population, restricting the intraspectral dynamic range to approximately 3.5 orders of magnitude[2].
Q-TOF Technology (e.g., Xevo G2-S, Agilent 6546)
Q-TOFs accelerate ions into a flight tube and measure their arrival times at a microchannel plate (MCP) detector.
The Causality of Resolution vs. Speed: Because resolution is dictated by the physical length of the flight path and reflectron optics, it is inherently independent of the scan rate. A Q-TOF can maintain its maximum resolution (typically 30,000–40,000 FWHM) even at ultra-fast scan speeds of 10 to 50 Hz.
Dynamic Range Advantage: The MCP detectors used in TOF instruments do not suffer from space charge limitations in the same way, allowing for a higher intraspectral dynamic range (up to 4–5 orders of magnitude) and highly reproducible baselines for low-abundance isotopic species[2].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Both workflows incorporate a continuous lock-mass infusion. Causality: If the instrument's mass calibration drifts, the lock-mass deviation will exceed the predefined threshold (e.g., >2 ppm), automatically invalidating the run and triggering a recalibration sequence.
Step 1: Sample Preparation
Prepare a 1 mg/mL stock solution of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde in LC-MS grade Methanol.
Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., a deuterated pyrazole analog at 50 ng/mL) to monitor matrix effects and injection reproducibility.
Scan Rate: 10 Hz (0.1 seconds per scan) to ensure >10 data points across the <1s UPLC peak.
Lock Mass: Continuous infusion of Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer, sampled every 10 seconds.
Quantitative Data Comparison
The table below summarizes the expected performance metrics when analyzing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (
[M+H]+
165.1022) using the protocols defined above.
Performance Metric
Orbitrap (e.g., Q Exactive)
Q-TOF (e.g., Xevo G2-S)
Mass Accuracy
< 1 ppm (with internal lock mass)
< 2 ppm (with real-time lock mass)
Resolution at m/z 165
70,000 - 140,000 FWHM
30,000 - 40,000 FWHM
Max Scan Speed
1.5 - 12 Hz (Inversely proportional to resolution)
10 - 50 Hz (Constant resolution)
Data Points per UPLC Peak
3 - 5 (at max resolution)
12 - 15 (Optimal for quantitation)
Intraspectral Dynamic Range
~3.5 orders of magnitude
~4 - 5 orders of magnitude
Primary Advantage
Unmatched structural elucidation & isotopic fine structure
Superior peak definition for high-throughput UPLC
Decision Workflow Visualization
Fig 1. Logical decision tree for HRMS platform selection in small molecule analysis.
Conclusion
The choice between Orbitrap and Q-TOF for analyzing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde depends strictly on the analytical objective. If the goal is absolute structural confirmation, identifying unknown impurities, or resolving complex isobaric interferences, the Orbitrap's superior resolving power is unmatched[1]. However, if the workflow demands routine, high-throughput UPLC quantitation where maintaining >10 data points across a narrow chromatographic peak is critical to avoid false negatives, the Q-TOF is the scientifically sound choice.
References
Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at: [Link]
Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Waters Corporation. Available at:[Link]
Comparative Reactivity Analysis: 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde vs. 1-Methyl-1H-pyrazole-5-carbaldehyde
A Technical Guide for Medicinal & Process Chemistry Professionals Introduction Pyrazole-5-carbaldehydes are pivotal building blocks in modern drug discovery, serving as versatile intermediates for constructing a wide arr...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Medicinal & Process Chemistry Professionals
Introduction
Pyrazole-5-carbaldehydes are pivotal building blocks in modern drug discovery, serving as versatile intermediates for constructing a wide array of pharmacologically active molecules.[1][2][3] Their utility stems from the aldehyde functional group, which is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions.[4][5] The substituent at the N1 position of the pyrazole ring, while not directly participating in the aldehyde's reactions, plays a crucial role in modulating the molecule's steric and electronic properties, thereby influencing its overall reactivity, solubility, and metabolic stability.
This guide provides a detailed comparative analysis of two representative N-substituted pyrazole-5-carbaldehydes: the sterically compact 1-methyl-1H-pyrazole-5-carbaldehyde and the bulkier 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde . We will dissect their structural differences and predict, based on established chemical principles, their differential performance in key synthetic transformations. This analysis is supported by detailed, field-tested experimental protocols designed to empirically validate the discussed concepts.
Part 1: Structural and Physicochemical Comparison
The fundamental difference between the two molecules lies in the nature of the N1-substituent. The methyl group is small and offers minimal steric hindrance, while the cyclobutylmethyl group introduces significant bulk near the reactive aldehyde center.
Caption: Molecular structures of the two pyrazole aldehydes.
Analysis of N1-Substituent Effects
Electronic Effects: Both methyl and cyclobutylmethyl groups are simple alkyl substituents. They exert a weak positive inductive effect (+I), donating electron density towards the pyrazole ring. This effect is broadly similar for both and results in a slight increase in the electron density of the aromatic system. However, this influence on the reactivity of the C5-aldehyde is generally considered minor compared to the steric factors at play. Studies on N-substituted azoles confirm that substituent effects can significantly impact the aromaticity and electronic nature of the ring, though the primary differences here are not electronic.[6][7]
Steric Effects: This is the most significant point of differentiation. The cyclobutylmethyl group presents a much larger steric profile than the methyl group. This bulkiness can impede the approach of reagents to the electrophilic carbon of the aldehyde group. This phenomenon, known as steric hindrance, is expected to be the primary determinant of the differential reactivity between the two compounds. The degree of hindrance depends on the size of the nucleophile and the specific geometry of the transition state for a given reaction.[8][9]
Caption: Steric hindrance at the aldehyde C5 position.
Comparative Physicochemical Properties
The introduction of the larger, more lipophilic cyclobutylmethyl group is expected to alter the molecule's physical properties.
Part 2: Comparative Reactivity Analysis & Experimental Protocols
Our central hypothesis is that the rate of reactions involving nucleophilic attack at the aldehyde carbonyl will be significantly slower for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde due to the steric shielding by the N1-substituent. We will explore this through two fundamental transformations in medicinal chemistry: reductive amination and Knoevenagel condensation.
Caption: General experimental workflow for reactivity comparison.
Focus Reaction: Reductive Amination
Reductive amination is a cornerstone of drug development for the synthesis of secondary and tertiary amines.[5] The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ. The rate-determining step can be either the imine formation (which involves nucleophilic attack by the amine) or the reduction, but steric hindrance around the carbonyl will slow the initial condensation.
Causality Behind Experimental Choices:
Reagents: Benzylamine is chosen as a standard primary amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild, tolerant of slightly acidic conditions used to catalyze imine formation, and selectively reduces the imine in the presence of the aldehyde.[5]
Solvent: Dichloroethane (DCE) is a common, non-protic solvent for this transformation.
Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective way to visually track the consumption of the starting aldehyde.
Vessel Preparation: To two separate oven-dried round-bottom flasks equipped with magnetic stir bars, add 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) to Flask A and 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) to Flask B.
Reagent Addition: Dissolve the contents of each flask in anhydrous 1,2-dichloroethane (DCE). Add benzylamine (1.1 eq) to each flask, followed by a catalytic amount of acetic acid (0.1 eq).
Initiation: Stir the mixtures at room temperature for 30 minutes to facilitate imine formation.
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to each flask over 5 minutes.
Monitoring: Monitor the reactions in parallel by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour. Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon full consumption of the starting aldehyde.
Work-up: Upon completion, quench the reactions by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via column chromatography on silica gel.
Illustrative Data & Expected Outcome
We predict that the reaction for the 1-methyl derivative will proceed significantly faster.
Time Point
% Conversion (1-Methyl)
% Conversion (1-Cyclobutylmethyl)
1 hour
~60%
~25%
2 hours
~95%
~55%
4 hours
>99%
~85%
Final Yield
High
Moderate to High (requires longer time)
Focus Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound.[11][12] This reaction is highly sensitive to steric hindrance at the carbonyl center.
Causality Behind Experimental Choices:
Reagents: Malononitrile is a highly reactive active methylene compound. Ammonium carbonate is chosen as a mild, effective, and green catalyst for this transformation, particularly in aqueous media.[13]
Solvent System: An ethanol/water mixture provides a good medium for both the reactants and the catalyst, aligning with green chemistry principles.[13]
Method: Sonication can be used to accelerate the reaction at ambient temperature.[11][13]
Vessel Preparation: In two separate flasks, prepare solutions of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol (Flask A) and 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol (Flask B).
Reagent Addition: To each flask, add malononitrile (1.05 eq) followed by an aqueous solution of ammonium carbonate ((NH₄)₂CO₃) (20 mol%).
Reaction: Place both flasks in an ultrasonic bath and sonicate at room temperature.
Monitoring: Monitor the progress by TLC. The product is often a solid that precipitates from the reaction mixture.
Isolation: Once the reaction is complete (disappearance of the aldehyde spot on TLC), isolate the product by vacuum filtration.
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough after filtration, but can be recrystallized if necessary.
Expected Outcome:
Consistent with our hypothesis, the 1-methyl derivative is expected to react faster and potentially give a higher isolated yield in the same timeframe. The steric hindrance of the cyclobutylmethyl group will slow the nucleophilic attack of the malononitrile enolate on the aldehyde carbonyl, resulting in a slower reaction. Researchers may need to extend the reaction time or employ slightly more forcing conditions (e.g., mild heating) to drive the reaction of the 1-(cyclobutylmethyl) analog to completion.[14][15]
Summary and Application Insights
The choice between 1-methyl-1H-pyrazole-5-carbaldehyde and 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a classic trade-off between reactivity and structural complexity.
1-methyl-1H-pyrazole-5-carbaldehyde: This reagent offers higher reactivity due to minimal steric hindrance. It is the ideal choice for synthetic routes where reaction speed, efficiency, and mild conditions are paramount. It is well-suited for high-throughput synthesis and library generation where reliable, fast conversions are needed.
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde: This reagent provides a bulkier, more three-dimensional substituent. While its reactivity is attenuated , the cyclobutyl moiety can be advantageous for several reasons in drug design:
Metabolic Stability: The alkyl group may block sites of metabolic attack, increasing the half-life of the final compound.
Receptor Binding: The defined shape and size can provide specific steric interactions within a protein binding pocket, potentially increasing potency or selectivity.
Physicochemical Properties: It increases the lipophilicity (logP) of the molecule, which can be tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
ACS Publications. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. [Link]
ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
Google APIs. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. [Link]
ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]
ScienceDirect. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
oaj.fupress.net. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. [Link]
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. [Link]
National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. [Link]
ResearchGate. (n.d.). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles | Request PDF. [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
ScienceDirect. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. [Link]
A Comprehensive Guide to HPLC Method Development and Validation for the Novel Intermediate: 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-ready drug product is underpinned by rigorous analytical scrutiny. The purity, stability, and overall quality of...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-ready drug product is underpinned by rigorous analytical scrutiny. The purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for a novel pyrazole carbaldehyde derivative, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This compound represents a class of heterocyclic aldehydes that are pivotal building blocks in medicinal chemistry.[1][2][3]
This document is tailored for researchers, analytical scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical system. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), adhering to the latest international regulatory standards.
The Analytical Challenge: Characterizing a Novel Pyrazole Carbaldehyde
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a structurally unique intermediate, and a reliable analytical method is paramount for its characterization, purity assessment, and stability testing. The presence of a pyrazole ring, a cyclobutyl moiety, and a reactive carbaldehyde group necessitates a method that is not only sensitive and accurate but also specific enough to distinguish it from potential starting materials, by-products, and degradation products.
Foundational Principles: Adherence to ICH and FDA Guidelines
The entire lifecycle of an analytical method, from its development to its routine use, is governed by stringent regulatory guidelines.[4] This guide is developed in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the principles outlined by the U.S. Food and Drug Administration (FDA).[5][6][7] These guidelines provide a harmonized framework for ensuring that analytical methods are fit for their intended purpose.[6][8][9]
Phase 1: HPLC Method Development - A Strategic Approach
The initial phase of our work focuses on establishing a baseline HPLC method with optimal separation and detection characteristics for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Initial Physicochemical Assessment (In Silico & Experimental)
While experimental data for this novel compound is scarce, we can infer starting parameters from related pyrazole and aldehyde structures.[10][11] Pyrazole derivatives often exhibit a degree of lipophilicity, suggesting that reversed-phase HPLC will be a suitable separation mode.[12] The aldehyde group possesses a chromophore that should allow for UV detection.
Proposed Starting HPLC Conditions:
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A standard, reliable system capable of delivering reproducible gradients and providing stable detector responses.
Column
C18, 4.6 x 150 mm, 5 µm
A versatile, widely used stationary phase for reversed-phase chromatography, suitable for a broad range of small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient
30% B to 90% B over 15 minutes
A broad gradient to ensure elution of the main peak and any potential impurities with varying polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detector
Diode Array Detector (DAD)
Allows for the determination of the optimal detection wavelength and assessment of peak purity.
Detection Wavelength
254 nm (initial)
A common starting wavelength for aromatic compounds. The DAD will be used to identify the λmax for optimal sensitivity.
Injection Volume
10 µL
A standard injection volume to minimize band broadening.
Sample Diluent
Acetonitrile/Water (50:50, v/v)
Ensures sample solubility and compatibility with the mobile phase.
Method Optimization: A Comparative Analysis
To refine the initial conditions and achieve optimal separation, a systematic evaluation of critical parameters is essential. The following table compares alternative conditions and their expected impact on the retention time and resolution of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.
Parameter
Alternative 1
Expected Outcome
Alternative 2
Expected Outcome
Column Chemistry
Phenyl-Hexyl
Potential for enhanced resolution of aromatic impurities due to π-π interactions.
C8
Shorter retention times, which may be beneficial for faster analysis if resolution is adequate.
Organic Modifier
Methanol
May alter the selectivity of the separation compared to acetonitrile. Generally provides lower backpressure.
-
-
pH of Mobile Phase A
Phosphate Buffer (pH 3.0)
Can provide better peak shape for basic impurities.
Phosphate Buffer (pH 7.0)
May significantly alter the retention and selectivity, especially for ionizable compounds.
Phase 2: A Rigorous HPLC Method Validation Protocol
Once an optimized HPLC method is established, a comprehensive validation is performed to demonstrate its suitability for the intended purpose.[8][9][13] The validation will be conducted in accordance with ICH Q2(R2) guidelines.[5][7]
Experimental Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Step-by-Step Validation Procedures:
1. Specificity:
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
Analyze a blank sample (diluent).
Analyze a sample of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde reference standard.
Analyze a sample of the compound spiked with known related substances and potential impurities.
Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure the separation of degradation products from the main peak.
Acceptance Criteria: The peak for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde should be free from any co-eluting peaks in the presence of impurities and degradation products. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.
2. Linearity and Range:
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.
Procedure:
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.
Inject each concentration in triplicate.
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.
3. Accuracy:
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
Perform the assay on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Accuracy can be assessed by the recovery of the analyte spiked into a placebo matrix or by comparing the results to those obtained from a well-characterized reference material.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Assess the method's variability on different days, with different analysts, and on different equipment.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
5. Detection Limit (LOD) and Quantitation Limit (LOQ):
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Procedure:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.
6. Robustness:
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
Introduce small variations to the method parameters, such as:
Flow rate (e.g., ± 0.1 mL/min).
Column temperature (e.g., ± 5 °C).
Mobile phase composition (e.g., ± 2% organic).
pH of the mobile phase (e.g., ± 0.2 units).
Analyze the system suitability parameters under these varied conditions.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.
Data Summary and Interpretation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison against the acceptance criteria.
Table of Expected Validation Results:
Validation Parameter
Acceptance Criteria
Expected Result
Specificity
No interference at the retention time of the analyte.
Pass
Linearity (r²)
≥ 0.999
> 0.999
Range
50% - 150% of target concentration
Confirmed
Accuracy (% Recovery)
98.0% - 102.0%
Within limits
Precision - Repeatability (RSD)
≤ 1.0%
< 1.0%
Precision - Intermediate (RSD)
≤ 2.0%
< 2.0%
LOD
S/N ≥ 3
To be determined
LOQ
S/N ≥ 10, with acceptable precision and accuracy
To be determined
Robustness
System suitability passes under varied conditions
Pass
Conclusion: A Foundation for Quality
The development and validation of a robust HPLC method are critical for ensuring the quality and consistency of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. By following a systematic approach grounded in scientific principles and regulatory guidelines, a reliable analytical method can be established. This guide provides a comprehensive framework for this process, from initial method development to full validation. The successful implementation of this method will provide a high degree of assurance in the quality of this important pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
J-Stage. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Scholars Research Library. Design and synthesis of 2-pyrazoline derivatives. [Link]
ECHA. 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
ResearchGate. Pyrazole derivative in preclinical study. [Link]
MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. [Link]
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]
Canada.ca. Notice - ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. [Link]
Steric hindrance comparison of cyclobutylmethyl vs cyclopentylmethyl pyrazole derivatives
An in-depth structural and kinetic analysis of N-alkyl pyrazole derivatives is a cornerstone of modern structure-based drug design. When optimizing a pyrazole pharmacophore, the choice between a cyclobutylmethyl and a cy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural and kinetic analysis of N-alkyl pyrazole derivatives is a cornerstone of modern structure-based drug design. When optimizing a pyrazole pharmacophore, the choice between a cyclobutylmethyl and a cyclopentylmethyl substituent is rarely arbitrary. This decision fundamentally alters the molecule's steric volume, conformational flexibility, and ultimately, its binding kinetics (residence time) and target affinity.
This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their steric behaviors and providing self-validating protocols for their synthesis and evaluation.
Conformational Profiling & Steric Dynamics
To understand why these two groups behave differently in a biological pocket, we must analyze their 3D conformations and the critical role of the methylene spacer.
The Cyclobutylmethyl Advantage (Compact Rigidity): The cyclobutane ring is highly strained and adopts a puckered or "butterfly" conformation. It possesses a smaller van der Waals volume and lower conformational entropy. When attached to a pyrazole via a methylene spacer, it acts as a compact, moderately lipophilic plug that can slip into narrow, rigid sub-pockets (such as the S1 pocket of proteases or the hinge region of kinases) without inducing steric clash.
The Cyclopentylmethyl Advantage (Flexible Bulk): The cyclopentane ring adopts a highly flexible "envelope" conformation. It sweeps a significantly larger steric volume. While this bulk can cause severe steric penalties in restricted pockets, it becomes highly advantageous in broad, deep hydrophobic clefts (like GPCR extracellular vestibules). The larger surface area maximizes van der Waals interactions, effectively "trapping" the molecule and decreasing the dissociation rate (
koff
).
The Causality of the Methylene Spacer: Attaching a cycloalkyl group directly to a pyrazole nitrogen forces the bulk immediately against the core, restricting rotation and often clashing with the protein surface. The methylene spacer (–CH₂–) acts as a flexible hinge, pushing the steric bulk one bond away and allowing the cycloalkyl group to fold into adjacent topological spaces[1].
Quantitative Steric & Physicochemical Comparison
The table below summarizes the physicochemical shifts expected when appending these groups to a standard pyrazole core.
Property
Cyclobutylmethyl Pyrazole
Cyclopentylmethyl Pyrazole
Ring System
Strained 4-membered carbocycle
Flexible 5-membered carbocycle
Dominant Conformation
Puckered (Butterfly)
Envelope
Relative Steric Volume
~ 75 ų
~ 95 ų
Lipophilicity (
Δ
ClogP)
+1.6 to +1.8
+2.1 to +2.4
Conformational Entropy
Lower
Higher
Primary MedChem Utility
Fitting restricted sub-pockets without clash
Prolonging residence time via hydrophobic trapping
Mechanistic Pathway of Steric Hindrance
The following decision matrix illustrates how the steric volume of these two groups dictates receptor fit and binding kinetics.
Decision matrix illustrating how the steric volume of cyclobutylmethyl vs. cyclopentylmethyl dictates receptor fit.
Case Studies in Target Affinity & Residence Time
Case Study 1: Avoiding Steric Clash in Restricted Pockets (SARS-CoV-2 3CLpro)
In the development of noncovalent 3CLpro inhibitors, the S1 subsite of the protease is highly restricted. Researchers discovered that large, bulky groups at this position caused severe steric clash, obliterating target affinity. The introduction of a . The puckered 4-membered ring allowed the molecule to fit snugly into the S1 pocket without disrupting the geometry of the catalytic dyad, whereas larger rings like cyclopentylmethyl exceeded the spatial tolerance of the pocket.
Case Study 2: Maximizing Residence Time in Broad Vestibules (Histamine H1 Receptor)
When targeting GPCRs like the H1R, the extracellular vestibule offers a broader, solvent-exposed region. Studies on antihistamines demonstrated that appending a [methylene-linked cycloaliphatic group (like cyclopentylmethyl) significantly prolonged the drug's residence time[1]]([Link]). The larger envelope conformation of the cyclopentyl ring maximizes van der Waals contacts in the upper vestibule, effectively "trapping" the ligand and decreasing the dissociation rate (
koff
).
Experimental Methodologies
To objectively compare these derivatives, the synthesis and biological evaluation must be rigorously controlled. The following protocols are designed as self-validating systems.
Protocol 1: Regioselective N-Alkylation of the Pyrazole Scaffold
Objective: Introduce the cycloalkylmethyl moiety while controlling N1 vs. N2 regiochemistry.
Causality in Reagent Choice: Pyrazoles are tautomeric. Alkylation under basic conditions typically yields a mixture of regioisomers if the C3/C5 positions are asymmetric. We utilize
Cs2CO3
because the larger Cesium counterion enhances the solubility and reactivity of the pyrazolide anion, improving overall yields and facilitating cleaner conversions compared to sodium-based bases.
Reaction Setup: Dissolve the pyrazole core (1.0 eq) in anhydrous DMF (0.2 M) under an inert
N2
atmosphere.
Deprotonation: Add
Cs2CO3
(1.5 eq) and stir at ambient temperature for 30 minutes to pre-form the pyrazolide anion.
Alkylation: Dropwise add (bromomethyl)cyclobutane or (bromomethyl)cyclopentane (1.2 eq). Note: The methylene spacer acts as an SN2 reaction center, avoiding the steric hindrance and elimination risks associated with direct cycloalkyl bromides.
Heating: Heat the reaction to 60 °C for 12 hours.
Self-Validation (Reaction): Monitor conversion via LC-MS. Upon completion, quench with
H2O
, extract with EtOAc, and purify via flash chromatography to separate N1/N2 isomers.
Self-Validation (Structure): Isolate the primary isomer and perform 2D NOESY NMR. A spatial NOE cross-peak between the methylene protons of the N-alkyl group and the adjacent C5-proton of the pyrazole definitively confirms the correct regiochemistry.
Protocol 2: TR-FRET Binding Kinetics & Residence Time Assay
Objective: Quantify how the steric bulk of the cyclopentyl vs. cyclobutyl group affects the dissociation rate (
koff
) and residence time (
τ
).
Causality in Assay Design: Standard IC50 assays only measure equilibrium affinity. To understand the steric trapping effect of the larger cyclopentylmethyl group, we must measure binding kinetics. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen because the time-delay eliminates background autofluorescence, providing a highly sensitive signal-to-noise ratio required for kinetic modeling.
Preparation: Prepare the target protein labeled with a Terbium (Tb) cryptate donor and a fluorescently labeled tracer ligand (acceptor) with known
kon
and
koff
rates.
Self-Validation (Assay Window): Run a control plate with a known reference compound to ensure the assay
Z′
factor is >0.6.
Equilibration: Pre-incubate the protein with the tracer until equilibrium is reached.
Competitive Displacement: Inject a saturating excess of the unlabeled cyclobutylmethyl or cyclopentylmethyl pyrazole derivative to competitively displace the tracer.
Kinetic Monitoring: Continuously monitor the decay of the TR-FRET signal over 120 minutes using a microplate reader.
Data Extraction: Fit the dissociation curve to a one-phase exponential decay model to extract the
koff
of the tracer, and use the Motulsky-Mahan exact competitive binding model to calculate the
koff
of the unlabeled pyrazole. Residence time is calculated as
τ=1/koff
.
References
Jiang, Z., et al. "Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate." Journal of Medicinal Chemistry, 2024, 67(15), 12760-12783. URL:[Link]
Bosma, R., et al. "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine." Journal of Medicinal Chemistry, 2019, 62(14), 6630-6644. URL:[Link]
Comprehensive Disposal & Handling Protocol for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde As research and drug development laboratories scale their synthetic operations, the management of heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal & Handling Protocol for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
As research and drug development laboratories scale their synthetic operations, the management of heterocyclic building blocks like 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde requires stringent safety and logistical oversight. Improper disposal of reactive organic compounds not only poses severe exposure risks to laboratory personnel but also violates federal environmental regulations, potentially leading to significant operational liabilities.
This guide provides a highly technical, self-validating framework for the safe handling, segregation, and disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, ensuring full compliance with OSHA and EPA mandates.
Chemical Profiling & Mechanistic Hazards
To design an effective disposal strategy, we must first understand the molecular behavior of the chemical. 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a nitrogen-rich heterocyclic aldehyde. The electrophilic nature of the carbaldehyde group makes it susceptible to air oxidation (forming pyrazole carboxylic acids) and exothermic aldol condensations if exposed to strong bases. Furthermore, pyrazole derivatives are known skin, eye, and respiratory irritants[1].
Causality Insight: Why must this compound be strictly segregated from basic waste streams? The carbaldehyde moiety is highly reactive. If mixed with strong bases (e.g., NaOH or KOH waste), the aldehyde can undergo rapid, exothermic polymerization or condensation reactions, potentially leading to dangerous pressure buildup inside sealed waste carboys.
Regulatory Compliance Framework
Laboratory waste management is governed by two primary federal frameworks in the United States:
OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the implementation of a Chemical Hygiene Plan (CHP). All handling and disposal procedures for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde must be documented within your facility's CHP, ensuring engineering controls (like fume hoods) are actively used[5],[6].
EPA Resource Conservation and Recovery Act (RCRA): Dictates the "cradle-to-grave" tracking of hazardous waste (40 CFR Parts 260-270). Laboratories must utilize Satellite Accumulation Areas (SAAs) at or near the point of generation to safely store this chemical waste before final disposal[7],[8].
Disposal Workflow Architecture
The following diagram maps the critical path for the compliant disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, from the point of generation to final destruction.
Fig 1: RCRA-compliant disposal workflow for heterocyclic aldehyde laboratory waste.
Standard Operating Procedure (SOP): Safe Handling & Disposal
This step-by-step methodology ensures self-validating safety. Do not deviate from these steps without consulting your designated Chemical Hygiene Officer (CHO)[9].
Phase 1: Preparation & Engineering Controls
Don Appropriate PPE: Equip single-use nitrile gloves, a flame-resistant lab coat, and chemical splash goggles[1],[9]. If handling large quantities where aerosolization is a risk, a respirator may be required as per your CHP[9].
Ventilation: Conduct all transfers inside a certified, properly functioning chemical fume hood to mitigate respiratory irritation risks (H335)[5].
Phase 2: Waste Segregation & Transfer
Verify Compatibility: Ensure the waste stream is designated strictly for Non-Halogenated Organics . If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the Halogenated Organic waste stream.
Select Containment: Use a High-Density Polyethylene (HDPE) or glass carboy[3]. Mechanistic note: HDPE is highly resistant to organic aldehydes and prevents the leaching or degradation that can occur with lower-grade plastics.
Transfer: Use a chemically compatible funnel to pour the waste into the carboy. Immediately seal the container tightly after the transfer. Leaving funnels in open waste containers violates EPA emission standards[3].
Phase 3: SAA Management & Labeling
Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled with an EPA-compliant "Hazardous Waste" tag[10],[7].
Detailing the Label: Clearly write "1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde" (do not use abbreviations or chemical structures) and check the "Irritant" and "Toxic" hazard boxes[3].
SAA Storage: Place the container in a designated Satellite Accumulation Area (SAA) within the same laboratory where the waste was generated[7]. Ensure the carboy sits inside a secondary containment bin to capture any potential leaks.
Volume Limits: Monitor the SAA. The EPA mandates that no more than 55 gallons of hazardous waste may be accumulated in an SAA at any given time[7],[3].
Phase 4: Final Disposition
Transfer to CAA: Once the container is full, date the label. You have a strict regulatory window (typically 3 days) to move the dated container from the SAA to your facility's Central Accumulation Area (CAA)[3].
Incineration: Coordinate with an EPA-certified hazardous waste vendor. The vendor will transport the waste for high-temperature incineration. Incineration is the only approved method for this chemical, as it completely oxidizes the pyrazole ring into inert nitrogen oxides (NOx), carbon dioxide, and water, eliminating environmental toxicity risks[4],[10].
Spill Response & Remediation
In the event of an accidental spill of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde:
Evacuate & Isolate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[1].
Containment: Prevent the chemical from entering drains, soil, or waterways, as heterocyclic compounds can be highly toxic to aquatic ecosystems[1],[11].
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust[1],[11].
Collection: Sweep up the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container[11]. Label it explicitly as spill debris containing the chemical and dispose of it via your standard hazardous waste protocol.
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. As the toxicological properties of this specific compound have n...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. As the toxicological properties of this specific compound have not been exhaustively studied, these recommendations are grounded in a precautionary principle, drawing from data on structurally similar pyrazole and aldehyde compounds. The primary objective is to minimize exposure through robust engineering controls and appropriate Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risk Profile
A thorough risk assessment is the foundation of safe laboratory practice. For 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, the primary hazards are inferred from close structural analogs, as comprehensive data for this specific molecule is not available[1].
Dermal, Ocular, and Respiratory Irritation: The presence of the aldehyde functional group and the pyrazole ring suggests a high potential for irritation. A structural isomer, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2][3]. Similarly, the corresponding carboxylic acid analog is a known skin and eye irritant[4]. Therefore, contact with skin, eyes, and the respiratory tract must be strictly avoided.
Potential for Acute Toxicity: The carboxylic acid analog, 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4)[4]. Furthermore, unrelated studies on other 1-methyl-1H-pyrazole-5-carboxamide derivatives have revealed unexpected acute mammalian toxicity in rodent models, linked to the inhibition of mitochondrial respiration[5]. This finding is critical, as it suggests a potential for systemic toxicity that may not be predicted by standard in vitro cytotoxicity assays. This underscores the necessity of preventing any systemic exposure.
Unknown Hazards: The most significant risk factor is the absence of complete toxicological data. A compound that has not been thoroughly investigated must be handled with the assumption that it may possess uncharacterized hazardous properties[1].
Given this profile, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Core Protocol: PPE Selection and Use
The primary line of defense against chemical exposure is the use of engineering controls, with PPE serving as the final, critical barrier.
Primary Engineering Control: The Chemical Fume Hood
All operations involving 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain vapors, dust, and aerosols, preventing respiratory exposure[6].
Tiered PPE Recommendations
The selection of PPE should be tailored to the specific task and the quantities of material being handled.
Laboratory Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving & Storage
Safety glasses with side shields
Nitrile gloves
Standard lab coat
Not required
Weighing Solids (<1g)
Chemical splash goggles
Double-layered nitrile gloves
Standard lab coat
Not required (inside fume hood)
Solution Handling (<100mL)
Chemical splash goggles
Double-layered nitrile gloves
Standard lab coat
Not required (inside fume hood)
Large-Scale Operations (>100mL) or Splash-Prone Activities
Chemical splash goggles and a full-face shield
Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves
Air-purifying respirator with organic vapor cartridges may be required based on spill size and location
Detailed PPE Specifications
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required in the laboratory[7]. However, due to the severe eye irritation potential, chemical splash goggles are mandatory for all direct handling tasks[8]. For procedures with a higher risk of splashing, a full-face shield must be worn over the goggles[8].
Hand Protection: Standard nitrile gloves should be used, and given the potential for dermal toxicity, double-gloving is strongly recommended to provide an additional layer of protection against undetected pinholes or tears[6]. Gloves must be inspected for integrity before each use. Employ proper glove removal techniques to avoid contaminating the skin[1]. For larger scale work, more robust gloves may be required[9].
Body Protection: A long-sleeved lab coat is mandatory to protect skin and clothing[7]. For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat. All personnel must wear long pants and fully enclosed, non-permeable shoes[7].
Respiratory Protection: When all work is conducted within a fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or if work must be performed outside of a hood (which is strongly discouraged), a NIOSH-approved air-purifying respirator with organic vapor cartridges would be necessary[10].
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Safe Handling Workflow
The following diagram outlines the procedural flow for safely managing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde in a laboratory setting.